Daunorubicin-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H29NO10 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1/i3+1D3 |
InChI Key |
STQGQHZAVUOBTE-GRHMMMPSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)C)O)C(=C3C2=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Daunorubicin-13C,d3: A Technical Guide for Researchers
Daunorubicin-13C,d3 is a stable isotope-labeled version of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy.[1][2] This guide provides an in-depth overview of its chemical structure, properties, and relevant experimental protocols for its application in research and drug development.
Chemical Structure and Properties
This compound is structurally identical to Daunorubicin, with the exception of isotopic labeling at the methoxy group, where a carbon-13 atom replaces a carbon-12 atom and three deuterium atoms replace three hydrogen atoms.[3] This labeling makes it an ideal internal standard for quantitative analysis of Daunorubicin in biological matrices using mass spectrometry.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | [3] |
| Molecular Weight | 531.5 g/mol | [4][5] |
| Formal Name | 8S-acetyl-10S-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-¹³C-d₃)-5,12-naphthacenedione | [3] |
| Synonyms | Daunomycin-13C,d3, RP 13057-13C,d3, Rubidomycin-13C,d3 | [1] |
| CAS Number (Unlabeled) | 20830-81-3 | [5] |
| Appearance | Solid | [3] |
| Melting Point | >200°C (decomposition) | [6] |
| Solubility | Slightly soluble in DMSO | [3] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years | [3] |
Experimental Protocols
Synthesis of this compound
While specific, detailed synthesis protocols for commercially available this compound are often proprietary, the general approach involves the reductive amination of a suitable Daunorubicin precursor with an isotopically labeled methylating agent. One possible synthetic route could involve the reductive amination of a daunorubicinone intermediate with an isotopically labeled amino sugar, followed by methylation with ¹³CD₃I. Another approach could be the demethylation of Daunorubicin followed by re-methylation with an isotopically labeled reagent.
A general procedure for the synthesis of Daunorubicin derivatives via reductive amination has been described.[7] This method can be adapted for isotopic labeling by using an appropriately labeled starting material. The reaction typically involves dissolving the Daunorubicin precursor in a suitable solvent, adding the labeled reagent and a reducing agent like sodium cyanoborohydride, and allowing the reaction to proceed until completion.[7] Purification is then carried out using chromatographic techniques such as HPLC.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Daunorubicin and Metabolites
A validated HPLC method for the analysis of Daunorubicin and its metabolites in human plasma has been established and can be adapted for use with this compound.[8]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Supelcosil LC-CN 5 µm column (25 cm x 4.6 mm).
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of water with 0.1% OPA and acetonitrile).[9]
-
Flow Rate: 1 ml/min.[9]
-
Detection: Spectrofluorimetry with excitation at 480 nm and emission at 560 nm.
-
Retention Time: Daunorubicin typically elutes within 15 minutes under these conditions.
-
Nuclear Magnetic Resonance (NMR) Analysis
¹H, ¹H-¹H COSY, and ¹³C NMR are effective for the structural characterization of Daunorubicin and its derivatives, including this compound.[10]
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: The isotopic labeling in this compound will result in characteristic changes in the NMR spectra. The ¹³C signal for the methoxy carbon will be enhanced, and the corresponding proton signal in the ¹H spectrum will be absent, replaced by a characteristic pattern depending on the deuteration level.
Use as an Internal Standard in LC-MS/MS
This compound is intended for use as an internal standard for the quantification of Daunorubicin in biological samples by LC-MS/MS.[3]
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards of unlabeled Daunorubicin.
-
Sample Preparation:
-
To each biological sample (e.g., plasma, tissue homogenate) and calibration standard, add a known amount of the this compound internal standard solution.
-
Extract the analytes using a suitable method, such as protein precipitation with methanol or liquid-liquid extraction.[11]
-
Centrifuge to pellet precipitated proteins and evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable HPLC method, such as the one described above.
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Daunorubicin and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte (Daunorubicin) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Daunorubicin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Biological Assays
Apoptosis Assays
Daunorubicin is a known inducer of apoptosis.[1] The following protocols can be used to assess the apoptotic effects of Daunorubicin.
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: [12][13]
-
Seed cells at a density of 1 x 10⁶ cells per well in a six-well plate.
-
Treat cells with Daunorubicin for the desired time.
-
Collect the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
-
-
Caspase-3 Activity Assay: [14]
-
Treat cells with Daunorubicin.
-
Lyse the cells to release cellular proteins.
-
Add a fluorogenic caspase-3 substrate, such as DEVD-AMC, to the cell lysate.
-
Measure the fluorescence generated by the cleavage of the substrate by active caspase-3.
-
Western Blot for MAPK Pathway Activation
Daunorubicin can activate the JNK signaling pathway.[3] Western blotting can be used to detect the phosphorylation and activation of key proteins in this pathway.
-
Cell Treatment and Lysis:
-
Treat cells with Daunorubicin for various time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total JNK and other relevant MAPK proteins (e.g., p-Erk, Erk).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
-
NLRP3 Inflammasome Activation Assay
Daunorubicin can induce the activation of the NLRP3 inflammasome.[16] This can be assessed by measuring the release of IL-1β.
-
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs).
-
Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[16]
-
-
Daunorubicin Treatment: Treat the LPS-primed BMDMs with Daunorubicin to activate the NLRP3 inflammasome.[16]
-
Measurement of IL-1β Release:
-
Collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[16]
-
-
Western Blot for Pro-IL-1β and Caspase-1:
-
Prepare cell lysates from the treated cells.
-
Perform western blotting to detect the expression of pro-IL-1β and the cleavage of pro-caspase-1 to its active form.
-
Signaling Pathways
Daunorubicin-Induced Sphingomyelin-Ceramide-JNK Signaling Pathway
Daunorubicin has been shown to trigger a reactive oxygen species (ROS)-dependent sphingomyelin-ceramide pathway, which leads to the activation of the JNK cascade and subsequent apoptosis.[3]
Caption: Daunorubicin-induced JNK signaling pathway.
Daunorubicin-Induced NLRP3 Inflammasome Activation
Daunorubicin can act as a danger signal to activate the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine IL-1β.[16]
Caption: Daunorubicin-induced NLRP3 inflammasome activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. caymanchem.com [caymanchem.com]
- 4. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 5. This compound (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ekjcp.org [ekjcp.org]
- 12. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Doxorubicin and daunorubicin induce processing and release of interleukin-1β through activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of Daunorubicin-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of Daunorubicin-¹³C,d₃, an isotopically labeled internal standard crucial for the quantitative analysis of the potent antitumor agent, daunorubicin. This document outlines a plausible synthetic pathway, detailed experimental protocols, and purification methodologies, supplemented with quantitative data and workflow visualizations to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism.
Daunorubicin-¹³C,d₃ is a stable isotope-labeled version of Daunorubicin, a key anthracycline antibiotic used in cancer chemotherapy.[1][2] The isotopic label, a ¹³C atom and three deuterium atoms on the methoxy group, provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of daunorubicin in biological matrices.[1][3] The chemical formula for Daunorubicin-¹³C,d₃ is C₂₆[¹³C]H₂₆D₃NO₁₀, with a corresponding molecular weight of approximately 531.5 g/mol .[3][4]
Synthesis Methodology
The synthesis of Daunorubicin-¹³C,d₃ can be achieved through a two-step process starting from commercially available Daunorubicin hydrochloride. The strategy involves the selective O-demethylation of the C4 methoxy group, followed by remethylation using an isotopically labeled methylating agent.
Step 1: Selective O-Demethylation of Daunorubicin
The initial step is the selective demethylation of the 4-methoxy group of Daunorubicin to yield 4-O-demethyldaunorubicin (also known as Carminomycin). A patented method describes the use of a soft Lewis acid, such as anhydrous magnesium chloride (MgCl₂), to achieve this without cleaving the sensitive glycosidic linkage.[3][5][6]
Experimental Protocol: O-Demethylation of Daunorubicin
-
Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of the daunosamine sugar is first protected. This can be achieved by reacting Daunorubicin hydrochloride with a suitable protecting agent, such as trifluoroacetic anhydride, in an appropriate solvent system.
-
Demethylation Reaction: The protected Daunorubicin is dissolved in a suitable aprotic solvent. Anhydrous MgCl₂ is added to the solution. The reaction mixture is stirred at a controlled temperature until the demethylation is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product, 4-O-demethyl-protected-daunorubicin, is extracted using an organic solvent. The organic layers are combined, washed, dried, and the solvent is evaporated under reduced pressure to yield the crude product.
Step 2: Remethylation with ¹³C,d₃-Methyl Iodide
The second step involves the methylation of the newly formed phenolic hydroxyl group at the C4 position using an isotopically labeled methylating agent, ¹³C,d₃-methyl iodide ([¹³C][²H]₃I), which is commercially available.[7][8][9][10] While direct chemical methylation of similar complex phenols can be challenging, as noted in attempts to label with ¹¹C-methyl iodide[4], a successful strategy would involve a standard Williamson ether synthesis under carefully controlled conditions.
Experimental Protocol: Synthesis of Daunorubicin-¹³C,d₃
-
Reaction Setup: The 4-O-demethyl-protected-daunorubicin is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF). A mild base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the phenolic hydroxyl group.
-
Addition of Labeled Reagent: A stoichiometric amount of ¹³C,d₃-methyl iodide is added to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature, and the progress is monitored by TLC or HPLC.
-
Deprotection: Once the methylation is complete, the protecting group on the amino sugar is removed under appropriate conditions (e.g., mild basic hydrolysis for a trifluoroacetyl group).
-
Work-up and Isolation: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer containing the product is washed, dried, and concentrated to yield crude Daunorubicin-¹³C,d₃.
Purification Methodology
The final and critical stage is the purification of the synthesized Daunorubicin-¹³C,d₃ to achieve the high purity required for its use as an internal standard. A common and effective method for the purification of Daunorubicin and its analogs is crystallization.[11]
Experimental Protocol: Purification by Crystallization
-
Dissolution: The crude Daunorubicin-¹³C,d₃ is dissolved in a minimal amount of a suitable solvent mixture, such as ethanol and methylene chloride (1:4 v/v).[11]
-
pH Adjustment: The pH of the solution is adjusted to approximately 2.7 by the addition of a 10% ethanolic solution of hydrochloric acid to form the hydrochloride salt.[11]
-
Crystallization: The solution is allowed to stand at a controlled temperature (e.g., 20±2°C) for an extended period (e.g., 20 hours) to allow for the formation of crystals.[11]
-
Isolation and Drying: The crystals of Daunorubicin-¹³C,d₃ hydrochloride are collected by filtration, washed with a cold solvent mixture (e.g., ethanol/methylene chloride followed by n-hexane), and dried under reduced pressure at a temperature below 35°C.[11]
-
Purity Assessment: The purity of the final product should be assessed by HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis and purification of Daunorubicin-¹³C,d₃ based on reported yields for analogous reactions with unlabeled Daunorubicin.[11] Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Purification Yield (Crystallization) | 82.0 - 86.2% | [11] |
| Final Purity (as Hydrochloride Salt) | >95% | [11] |
| Related Substances | <2% | [11] |
| Water Content | <2% | [11] |
| Residual Solvents | <0.1% | [11] |
Visualizations
Synthesis Pathway of Daunorubicin-¹³C,d₃
Caption: Synthetic route to Daunorubicin-¹³C,d₃.
Purification Workflow for Daunorubicin-¹³C,d₃
References
- 1. daunorubicine [microchem.fr]
- 2. Synthesis of 4-demethoxy-11-deoxy-analogs of daunomycin and adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8846882B2 - Method of producing 4-demethoxydaunorubicin - Google Patents [patents.google.com]
- 4. Enzymatic synthesis of [4-methoxy-11C]daunorubicin for functional imaging of P-glycoprotein with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2518077A1 - Method of producing 4-demethoxydaunorubicin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Cambridge Isotope Laboratories, Inc. (CIL) offers product ES-5261-1-2 Persistent Organic Pollutants Cleanup Spike (¹³C, 99%) 1 µg/mL in nonane [isotope.com]
- 8. exsyncorp.com [exsyncorp.com]
- 9. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. IODOMETHANE-13C-D3 | 20710-47-8 [chemicalbook.com]
- 11. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide to the Core Mechanism of Action of Daunorubicin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy, particularly for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its isotopically labeled form, Daunorubicin-13C,d3, contains one carbon-13 atom and three deuterium atoms. This labeling renders it an ideal internal standard for quantitative analysis in research and clinical settings using mass spectrometry-based methods. It is critical to note that the isotopic labeling in this compound does not alter its biological mechanism of action, which remains identical to that of the parent compound, Daunorubicin. This guide provides a detailed exploration of the core mechanisms through which Daunorubicin exerts its cytotoxic effects, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanisms of Action
Daunorubicin's anticancer activity is multifaceted, primarily targeting the cell's genetic material and essential enzymatic processes, which ultimately culminates in programmed cell death (apoptosis). The principal mechanisms are DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).
DNA Intercalation
Daunorubicin's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical disruption of the DNA structure interferes with fundamental cellular processes such as DNA replication and transcription. The binding affinity of Daunorubicin to DNA is sequence-dependent, showing a preference for GC-rich regions. This interaction unwinds the DNA helix and can lead to the eviction of histones from chromatin.
Topoisomerase II Inhibition
A primary target of Daunorubicin is topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment to relieve supercoiling, and then resealing the breaks. Daunorubicin stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][2] This leads to the accumulation of DNA double-strand breaks, a form of damage that is highly toxic to the cell and a potent trigger for apoptosis.
Induction of Apoptosis
The DNA damage and cellular stress induced by Daunorubicin activate intricate signaling pathways that converge on the induction of apoptosis. Two of the most well-characterized pathways involved in Daunorubicin-induced apoptosis are the p53 signaling pathway and the ceramide signaling pathway.
p53 Signaling Pathway: The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage. In the presence of DNA double-strand breaks caused by Daunorubicin, p53 is activated and initiates a cascade of events leading to either cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. Activated p53 can upregulate the expression of pro-apoptotic proteins such as Bax, which in turn promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.
Ceramide Signaling Pathway: Daunorubicin has been shown to stimulate the production of the lipid second messenger, ceramide.[3][4][5][6] This can occur through two primary mechanisms: the hydrolysis of sphingomyelin by sphingomyelinase or the de novo synthesis of ceramide via ceramide synthase.[3][4][5][6] Elevated levels of ceramide can activate downstream signaling cascades, including stress-activated protein kinases, which contribute to the apoptotic response.
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of Daunorubicin.
Table 1: Cytotoxicity of Daunorubicin in Leukemia Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay Method | Reference |
| HL-60 | 2.52 | 24 | MTT Assay | [7] |
| U937 | 1.31 | 24 | MTT Assay | [7] |
| THP-1 | >1 | 72 | CCK-8 Assay | [8] |
| KG-1 | ~0.5 | 72 | CCK-8 Assay | [8] |
| HL-60 | ~0.1 | 72 | CCK-8 Assay | [8] |
| Kasumi-1 | <0.1 | 72 | CCK-8 Assay | [8] |
| HL-60 | 0.019 | 72 | Proliferation Assay | [9] |
Table 2: DNA Binding Affinity and Topoisomerase II Inhibition of Daunorubicin
| Parameter | Value | Conditions | Reference |
| DNA Binding Affinity Constant (Kd) | 0.10 - 0.12 x 10^6 M^-1 | 37°C, 10% serum | |
| Topoisomerase II Inhibition | Potent Inhibitor | Not specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DNA Intercalation Assay (Fluorescence Spectroscopy)
This protocol is based on the principle of fluorescence quenching of Daunorubicin upon binding to DNA.
Materials:
-
Daunorubicin solution of known concentration
-
Calf thymus DNA solution
-
Phosphate buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of solutions with a fixed concentration of Daunorubicin and increasing concentrations of DNA in phosphate buffer.
-
Incubate the solutions at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence emission spectra of each solution using an excitation wavelength of 480 nm.
-
Record the fluorescence intensity at the emission maximum (around 590 nm).
-
Plot the fluorescence intensity as a function of the DNA concentration. The decrease in fluorescence intensity indicates the binding of Daunorubicin to DNA.
-
The binding constant (Kd) can be calculated by fitting the data to an appropriate binding model, such as the Scatchard equation.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of Daunorubicin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP and MgCl2)
-
Daunorubicin solutions of varying concentrations
-
Loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus
Procedure:
-
Set up reaction tubes containing assay buffer, kDNA, and varying concentrations of Daunorubicin.
-
Add topoisomerase II to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye (containing a chelating agent like EDTA and a protein denaturant like SDS).
-
Load the samples onto an agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA forms. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circular DNA.
-
Visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA with increasing concentrations of Daunorubicin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Daunorubicin
-
Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Culture the leukemia cells and treat them with Daunorubicin at the desired concentration and for the desired time. Include an untreated control.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Core mechanism of action of Daunorubicin.
Caption: Daunorubicin-induced p53-mediated apoptosis.
Caption: Daunorubicin-induced ceramide-mediated apoptosis.
Caption: General experimental workflow for studying Daunorubicin's mechanism.
Conclusion
This compound, while primarily a tool for analytical chemistry, operates through the well-established and potent cytotoxic mechanisms of its parent compound, Daunorubicin. By intercalating into DNA, inhibiting the critical function of topoisomerase II, and activating apoptotic signaling pathways, Daunorubicin effectively eliminates cancer cells. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective cancer therapies and for optimizing the use of this important chemotherapeutic agent.
References
- 1. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide synthase mediates daunorubicin-induced apoptosis: an alternative mechanism for generating death signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral analysis of doxorubicin accumulation and the indirect quantification of its DNA intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of Anthracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of anthracycline antibiotics, a critical class of chemotherapeutic agents. The guide details various labeling strategies, including the incorporation of stable and radioactive isotopes, and provides insights into the biosynthetic pathways that can be harnessed for labeling purposes. It is designed to be a valuable resource for researchers in drug development, pharmacology, and medicinal chemistry, offering detailed methodologies and quantitative data to support experimental design and interpretation.
Introduction to Isotopic Labeling of Anthracyclines
Isotopic labeling of anthracyclines, such as doxorubicin and daunorubicin, is a powerful tool for elucidating their mechanisms of action, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and for developing new drug delivery systems. By replacing specific atoms with their isotopic counterparts (e.g., 14C, 3H, 13C, 15N, 2H), researchers can track the journey of these drugs within biological systems, study their interactions with cellular targets, and gain a deeper understanding of their therapeutic and toxic effects.
Isotopic Labeling Strategies
A variety of isotopes can be incorporated into the anthracycline scaffold, each offering unique advantages for different research applications.
Radioactive Labeling
Radioactive isotopes are invaluable for their high sensitivity in tracer studies.
-
Carbon-14 (14C): Due to its long half-life and presence in the fundamental carbon skeleton of organic molecules, 14C is an ideal tracer for metabolic and disposition studies.[1] The stability of the 14C label ensures that the tracer accurately reflects the fate of the parent molecule.[1]
-
Tritium (3H): With its high specific activity, tritium is well-suited for receptor binding assays and autoradiography.[2] Recent advancements in tritium chemistry have made the preparation of 3H-labeled drugs simpler and more cost-effective for ADME studies.[3][4]
-
Fluorine-18 (18F): This positron-emitting radionuclide is used for Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify the distribution of anthracyclines in vivo.[5]
Stable Isotope Labeling
Stable isotopes are non-radioactive and are primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to probe molecular structure and dynamics.
-
Carbon-13 (13C): 13C labeling is essential for NMR studies to enhance signal sensitivity and enable detailed structural analysis of anthracycline-DNA or anthracycline-protein interactions.[6]
-
Nitrogen-15 (15N): By replacing 14N with 15N, researchers can utilize NMR and MS to study nitrogen-containing functional groups within the anthracycline molecule, providing insights into metabolic pathways and molecular interactions.[7]
-
Deuterium (2H): Deuterium labeling is employed to study kinetic isotope effects, which can provide information about reaction mechanisms and metabolic pathways.[8]
Experimental Protocols for Isotopic Labeling
This section provides detailed methodologies for the synthesis of isotopically labeled anthracyclines.
Carbon-14 Labeling of Daunorubicin and Doxorubicin
A common method for introducing 14C into the C-14 position of daunorubicin and doxorubicin involves a multi-step chemical synthesis.[9]
Experimental Protocol:
-
Reaction of 9-desacetyl-9-formyl-N-trifluoroacetyl-daunorubicin with [14C]-diazomethane: The starting material, 9-desacetyl-9-formyl-N-trifluoroacetyl-daunorubicin, is dissolved in an inert aprotic organic solvent and reacted with [14C]-diazomethane to form [14-14C]-N-trifluoroacetyl-daunorubicin.
-
Hydrolysis of the N-trifluoroacetyl group: The protecting group is removed by mild alkaline hydrolysis with an aqueous base (e.g., 0.1 N NaOH or NH4OH) at 0-5°C for 30-60 minutes to yield [14-14C]-daunorubicin base.
-
Conversion to [14-14C]-doxorubicin:
-
The [14-14C]-daunorubicin is converted to its hydrochloride salt.
-
The hydrochloride salt is then reacted with bromine to form the 14-bromo derivative.
-
The 14-bromo intermediate is hydrolyzed with an aqueous solution of sodium formate at room temperature for approximately 100 hours to produce [14-14C]-doxorubicin.[9]
-
Tritium Labeling of Doxorubicin
Tritium can be introduced into the doxorubicin molecule via isotope exchange with tritiated water.
Experimental Protocol:
-
Isotope Exchange Reaction: Doxorubicin is subjected to isotope exchange with highly enriched tritiated water. This reaction is typically performed at elevated temperatures (e.g., 100°C) in a mixed solvent system such as dioxane and triethylamine (9:1 by volume).[10]
Biosynthetic Labeling
Leveraging the natural biosynthetic pathways of anthracyclines in microorganisms like Streptomyces peucetius offers an alternative route for isotopic labeling. By feeding the culture with isotopically labeled precursors (e.g., 13C-glucose, 15N-ammonium salts), labeled anthracyclines can be produced.[11] This approach is particularly useful for producing uniformly labeled compounds for NMR studies.[6]
Purification and Analysis of Labeled Anthracyclines
Purification of the isotopically labeled product is crucial to remove any unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
HPLC Purification Protocol
A reversed-phase HPLC method is typically employed for the purification of anthracyclines.
Typical HPLC Conditions:
-
Column: A reversed-phase column, such as a µBondapak C18.
-
Mobile Phase: An isocratic or gradient system of methanol, water, and a buffer like ammonium carbonate or acetate is commonly used.[12] The optimal mobile phase composition needs to be determined for each specific labeled compound to achieve baseline separation.
-
Detection: UV-Vis or fluorescence detectors are used to monitor the elution of the compounds.
Analysis of Isotopic Enrichment and Purity
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining the isotopic enrichment and purity of the final product.
-
Mass Spectrometry: High-resolution mass spectrometry can be used to determine the exact mass of the labeled compound and to quantify the percentage of isotopic incorporation by analyzing the isotopic distribution of the molecular ion peak.[4]
-
NMR Spectroscopy: For stable isotope-labeled compounds, NMR provides detailed information about the position and extent of labeling. For example, 13C NMR can be used to confirm the specific carbon atoms that have been enriched.[13]
Quantitative Data Summary
The efficiency of isotopic labeling can vary significantly depending on the chosen method and the specific anthracycline. The following tables summarize available quantitative data from the literature.
| Isotope | Anthracycline | Labeling Method | Radiochemical Yield | Radiochemical Purity | Reference |
| 14C | Daunorubicin | Chemical Synthesis | ~10% (based on [14C]-methylamine.HCl) | - | [9] |
| 14C | Doxorubicin | Chemical Synthesis (from 14C-Daunorubicin) | 60.4% (overall from labeled Daunorubicin) | - | [9] |
| 18F | Doxorubicin | Acylation | 12.0-14.0% | - |
Note: Data on isotopic enrichment is often not explicitly stated as a simple percentage and requires detailed analysis of mass spectrometry or NMR data.
Visualizing Biosynthetic Pathways and Experimental Workflows
Understanding the biosynthetic pathway of anthracyclines is crucial for developing biosynthetic labeling strategies. The following diagrams, generated using the DOT language, illustrate the key steps in doxorubicin biosynthesis and a general workflow for chemical labeling.
Doxorubicin Biosynthesis Pathway
The biosynthesis of doxorubicin is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Radical Deuteration with D2O: Catalysis and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4211864A - Daunorubicin and doxorubicin labelled with 14 C at the 14-position and processes for their preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application of analytical and semi-preparative high-performance liquid chromatography to anthracyclines and bis-anthracycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uu.nl [research-portal.uu.nl]
physical and chemical properties of Daunorubicin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological mechanisms of Daunorubicin-13C,d3. This isotopically labeled compound is a crucial tool in pharmacokinetic and metabolic studies of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of Daunorubicin, designed for use as an internal standard in quantitative analyses such as mass spectrometry. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, allowing for precise differentiation from the unlabeled drug.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₆¹³CH₂₆D₃NO₁₀ | [1][2] |
| Molecular Weight | 531.5 g/mol | [3] |
| Exact Mass | 531.20133120 Da | [3] |
| CAS Number (Unlabeled) | 20830-81-3 | [3][4] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in DMSO. Soluble in ethanol (~0.5 mg/ml), and dimethyl formamide (~20 mg/ml). In PBS (pH 7.2), the solubility is approximately 10 mg/ml for the hydrochloride salt. | [1][5] |
| Melting Point (Unlabeled) | 208-209 °C | [6] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Mechanism of Action and Signaling Pathways
The biological activity of this compound is identical to that of unlabeled Daunorubicin. Its primary mechanisms of action involve the disruption of DNA replication and the induction of programmed cell death (apoptosis) in cancer cells.
DNA Intercalation and Topoisomerase II Inhibition
Daunorubicin intercalates into the DNA double helix, inserting itself between base pairs. This physical distortion of the DNA structure interferes with the function of DNA and RNA polymerases.[7][8] Furthermore, Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication.[7][8][9] By preventing the re-ligation of the DNA strands after they have been cleaved by topoisomerase II, Daunorubicin leads to the accumulation of double-strand breaks, a catastrophic event for the cell that triggers cell cycle arrest and apoptosis.[10]
Induction of Apoptosis via the Sphingomyelin-Ceramide Pathway
Daunorubicin is a potent inducer of apoptosis. One of the key signaling cascades it activates is the sphingomyelin-ceramide pathway.[11][12][13] Daunorubicin stimulates the activity of neutral sphingomyelinase, an enzyme that hydrolyzes sphingomyelin in the cell membrane to generate ceramide.[12][13][14] Ceramide acts as a second messenger, initiating a signaling cascade that can involve the activation of the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to the execution of apoptosis.[1] Some studies also suggest that Daunorubicin can stimulate ceramide production through the de novo synthesis pathway via activation of ceramide synthase.[15]
Intrinsic and Extrinsic Apoptosis Pathways
Daunorubicin can induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[16] The intrinsic pathway is often triggered by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent caspase cascade. The extrinsic pathway can be initiated by the upregulation of death receptors like Fas, which, upon ligand binding, activates caspase-8.[16] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. The pro-apoptotic JNK signaling pathway and the pro-survival PI3K/Akt pathway are also modulated by Daunorubicin, with JNK being activated and Akt being inactivated, further pushing the cell towards apoptosis.[17]
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Daunorubicin in biological matrices.
General LC-MS/MS Quantification Workflow
The following outlines a general workflow for the use of this compound as an internal standard. Specific parameters will require optimization and validation for the particular matrix and instrumentation used.
Representative LC-MS/MS Protocol
1. Sample Preparation:
-
To 100 µL of biological matrix (e.g., plasma), add a known concentration of this compound solution as the internal standard.
-
Perform protein precipitation by adding a threefold excess of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Daunorubicin and this compound are monitored. The transitions will differ by the mass of the isotopic labels.
-
Data Analysis: The concentration of Daunorubicin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Daunorubicin.
Note on Synthesis: The synthesis of isotopically labeled compounds like this compound is a complex process typically involving multiple steps and specialized starting materials. While detailed protocols are often proprietary, the general approach involves introducing the isotopic labels at a late stage of the synthesis of an appropriate precursor or through biosynthetic methods using labeled precursors.[18][19]
Conclusion
This compound is an indispensable tool for the accurate quantification of Daunorubicin in preclinical and clinical research. Its physical and chemical properties are well-characterized, and its biological activities mirror those of the parent compound. Understanding the intricate signaling pathways activated by Daunorubicin provides a foundation for the rational design of combination therapies and the development of strategies to overcome drug resistance. The experimental protocols outlined in this guide serve as a starting point for researchers employing this valuable internal standard in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axios-research.com [axios-research.com]
- 3. This compound (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Alteration of the daunorubicin-triggered sphingomyelin-ceramide pathway and apoptosis in MDR cells: influence of drug transport abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide synthase mediates daunorubicin-induced apoptosis: an alternative mechanism for generating death signals. [vivo.weill.cornell.edu]
- 16. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of daunorubicin analogues with novel 9-acyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Guide: Certificate of Analysis for Daunorubicin-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Daunorubicin-¹³C,d₃, an isotopically labeled internal standard crucial for the accurate quantification of Daunorubicin in various biological matrices.
Quantitative Data Summary
The following table summarizes the key analytical data for a representative lot of Daunorubicin-¹³C,d₃.
| Parameter | Specification | Result |
| Identity | ||
| Appearance | Red to very dark solid | Conforms |
| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀[1] | Conforms |
| Molecular Weight | 531.53 g/mol [2] | Conforms |
| Purity & Strength | ||
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Purity | ≥ 99% deuterated forms (d₁-d₃)[1] | Conforms |
| Chemical Purity (by ¹H NMR) | Report | Conforms to structure |
| Physical Properties | ||
| Solubility | DMSO (slightly soluble)[1] | |
| Storage Temperature | -20°C[1] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of Daunorubicin-¹³C,d₃.
Instrumentation:
-
HPLC System with UV-Vis Detector
-
Column: Kromasil C18 (4.6mm x 150mm, 5µm) or equivalent[3][4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH 4.6) in a ratio of 10:25:65 (v/v/v)[4].
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 265 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[5]
Procedure:
-
A standard solution of Daunorubicin-¹³C,d₃ is prepared in the mobile phase.
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
The sample solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of Daunorubicin-¹³C,d₃ is measured.
-
Purity is calculated as the ratio of the main peak area to the total peak area.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and isotopic enrichment of Daunorubicin-¹³C,d₃.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Ionization Source: Electrospray Ionization (ESI), positive mode
Procedure:
-
A dilute solution of Daunorubicin-¹³C,d₃ is infused into the mass spectrometer.
-
The mass spectrum is acquired over a relevant m/z range.
-
The molecular ion peak corresponding to [M+H]⁺ is observed to confirm the molecular weight.
-
The isotopic distribution is analyzed to confirm the incorporation of ¹³C and deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of Daunorubicin-¹³C,d₃.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Procedure:
-
A sample of Daunorubicin-¹³C,d₃ is dissolved in the deuterated solvent.
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts, multiplicities, and integration values are analyzed to confirm the expected structure of Daunorubicin, accounting for the isotopic labels.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Daunorubicin-¹³C,d₃.
References
- 1. caymanchem.com [caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. RP-HPLC method for analyzing daunorubicin in bulk and formulations. [wisdomlib.org]
- 4. HPLC Analytical Method Development and Validation for Estimation of Cytarabine and Daunorubicin in API and Pharmaceutical Formulation - ProQuest [proquest.com]
- 5. wjahr.com [wjahr.com]
Daunorubicin-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Daunorubicin-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the chemotherapeutic agent daunorubicin. This document outlines its suppliers, pricing, and key technical data, and delves into the established mechanisms of action of daunorubicin, providing detailed signaling pathways and a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications.
Sourcing and Technical Specifications
This compound is available from several specialized chemical suppliers. The following tables summarize publicly available information on suppliers, pricing, and technical specifications.
Supplier and Pricing Information
| Supplier | Catalog Number | Quantity | Price (USD) | Availability |
| MedChemExpress | HY-W654130 | 250 µg | $1960 | In-stock[1] |
| Cayman Chemical | 29101 | 250 µg | $1199 | In stock[2] |
| Simson Pharma Limited | D630029 | - | Custom Synthesis | Inquire |
| Pharmaffiliates | PA STI 088159 | - | Inquire | Inquire |
| MyBioSource | MBS6024186 | 0.1 mg | $1315 | Inquire[3] |
Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.
Technical Data Summary
| Property | Value | Source |
| Chemical Name | (8S-cis)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-13C-d3)-5,12-naphthacenedione | Cayman Chemical[2] |
| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | Cayman Chemical[2] |
| Molecular Weight | 531.5 g/mol | PubChem[4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | Cayman Chemical[2] |
| Appearance | Dark Red Solid | Pharmaffiliates[5] |
| Storage | -20°C | Cayman Chemical[2] |
| Solubility | DMSO: slightly soluble | Cayman Chemical[2] |
| Stability | ≥ 4 years | Cayman Chemical[2] |
Mechanism of Action of Daunorubicin
This compound serves as an internal standard for daunorubicin, an anthracycline antibiotic widely used in cancer chemotherapy, particularly for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[6]. The cytotoxic effects of daunorubicin are multifaceted and involve several key mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin intercalates into the DNA double helix, disrupting its structure[7][8]. This action inhibits the progression of topoisomerase II, an enzyme essential for relieving torsional strain during DNA replication and transcription. Daunorubicin stabilizes the topoisomerase II-DNA complex after the DNA strand has been cleaved, preventing the re-ligation of the strands and leading to DNA breaks[7][8].
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of daunorubicin can undergo redox cycling, leading to the formation of reactive oxygen species such as superoxide anions and hydrogen peroxide[6][7]. The resulting oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to apoptosis[7].
-
Induction of Apoptosis: Daunorubicin is a potent inducer of programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.
Daunorubicin-Induced Apoptosis Signaling Pathways
Daunorubicin triggers a complex network of signaling pathways to induce apoptosis in cancer cells. The two primary pathways are the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 7. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 8. Daunorubicin - Wikipedia [en.wikipedia.org]
Stability and Storage of Daunorubicin-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled anthracycline antibiotic, Daunorubicin-13C,d3. Intended for use as an internal standard in quantitative analyses by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS), understanding its stability profile is critical for ensuring accurate and reproducible experimental results.[1][2] This document synthesizes available data on this compound and its unlabeled counterpart, Daunorubicin, to offer a detailed resource for laboratory professionals.
Chemical and Physical Properties
This compound is a derivative of Daunorubicin, labeled with one carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass signature for use in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-¹³C,d₃)-5,12-naphthacenedione |
| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ |
| Molecular Weight | 531.5 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO.[1][3] |
Recommended Storage and Shipping Conditions
Proper storage is paramount to maintaining the integrity and stability of this compound. The following conditions are recommended based on supplier data.
Solid Form
| Condition | Recommendation | Stability |
| Storage Temperature | -20°C[1][3] | ≥ 4 years[1] |
| Shipping Temperature | Shipped at room temperature for domestic transit; international shipping conditions may vary.[1][2] | - |
| Light Exposure | Store protected from light.[4] | - |
In Solution
Once reconstituted, the stability of Daunorubicin solutions is dependent on the solvent, pH, temperature, and storage container. The data below, primarily from studies on unlabeled Daunorubicin, provides guidance on the stability of this compound in solution. It is recommended to prepare fresh solutions for optimal performance. If storage of stock solutions is necessary, it should be for the shortest possible duration under validated conditions.
| Solvent/Diluent | Concentration | Storage Temperature | Container | Duration |
| Water-for-Injection | - | 4°C | Polypropylene Syringes | At least 43 days[5][6] |
| 0.9% Sodium Chloride | - | 4°C or -20°C | - | At least 43 days[5][6] |
| 5% Dextrose | - | 4°C or -20°C | - | At least 43 days[5] |
| 0.9% Sodium Chloride | - | 25°C | PVC Minibags | At least 43 days[5] |
| 5% Glucose or 0.9% NaCl | - | 4°C (light protected) | PVC Bags | 7 days[7] |
Note: Daunorubicin is unstable in solutions with a pH greater than 8.[4]
Experimental Protocols
While specific stability-indicating methods for this compound are not extensively published, the following protocols, adapted from studies on unlabeled Daunorubicin, can be used to assess its stability.
Stability Testing of Daunorubicin in Solution
This protocol outlines a general method for evaluating the stability of Daunorubicin in various infusion fluids.
Objective: To determine the chemical stability of Daunorubicin in different intravenous solutions under various storage conditions.
Materials:
-
Daunorubicin hydrochloride
-
0.9% Sodium Chloride injection
-
5% Dextrose injection
-
Water-for-Injection
-
Polyvinyl chloride (PVC) minibags
-
Polypropylene syringes
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
-
C18 analytical column
Methodology:
-
Solution Preparation: Reconstitute Daunorubicin with the desired solvent (e.g., Water-for-Injection) to a stock concentration. Further dilute the stock solution with the infusion fluids (0.9% NaCl, 5% Dextrose) to the final desired concentration in the respective storage containers (PVC minibags or polypropylene syringes).
-
Storage: Store the prepared solutions under different temperature conditions (e.g., -20°C, 4°C, 25°C) and, if necessary, protected from light.
-
Sampling: Withdraw aliquots from each container at predetermined time points (e.g., 0, 24, 48 hours, 7 days, etc.).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is a C18 column with a mobile phase consisting of a buffer and an organic solvent, with detection at an appropriate wavelength.
-
Data Analysis: Calculate the concentration of Daunorubicin remaining at each time point relative to the initial concentration. Stability is typically defined as the retention of at least 90% of the initial concentration.
Signaling Pathways
Daunorubicin exerts its cytotoxic effects through various mechanisms, including the induction of apoptosis. In mature acute myeloid leukemia (AML) cells, Daunorubicin has been shown to activate a signaling cascade that leads to programmed cell death.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STABILITY OF DOXORUBICIN, DAUNORUBICIN and EPIRUBICIN IN PLASTIC SYRINGES and MINIBAGS | Semantic Scholar [semanticscholar.org]
- 7. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Daunorubicin-13C,d3: A Technical Overview of an Isotope-Labeled Internal Standard
Daunorubicin-13C,d3 is a stable, isotopically labeled form of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy.[1] This labeled variant is a critical tool for researchers and drug development professionals, primarily serving as an internal standard for the precise quantification of Daunorubicin in complex biological matrices using mass spectrometry.[1][2] The inclusion of heavy isotopes—one Carbon-13 (¹³C) atom and three Deuterium (d₃) atoms—results in a compound that is chemically identical to the parent drug but has a distinct, higher molecular weight, allowing it to be differentiated by the analytical instrument.
Core Molecular Data
The key differentiator between Daunorubicin and its isotopically labeled counterpart is the molecular weight, which stems from the incorporation of heavy isotopes into the methoxy group.[2] The parent drug, Daunorubicin, has a molecular formula of C₂₇H₂₉NO₁₀ and a molecular weight of approximately 527.52 g/mol .[3][4] The labeled version incorporates one ¹³C and three deuterium atoms, altering its formula and increasing its mass.
| Property | Daunorubicin | This compound |
| Molecular Formula | C₂₇H₂₉NO₁₀[3][4] | C₂₆¹³CH₂₆D₃NO₁₀[2] |
| Molecular Weight | 527.52 g/mol [3] | 531.53 g/mol [1][5] |
| Monoisotopic Mass | 527.17914612 g/mol [4] | 531.20133120 Da[6] |
Application in Quantitative Analysis: Experimental Methodology
This compound is indispensable for pharmacokinetic and bioequivalence studies that require accurate measurement of the parent drug's concentration in plasma, tissues, or other biological samples. The standard experimental workflow involves liquid chromatography-mass spectrometry (LC-MS).
General Experimental Protocol:
-
Sample Preparation: A known, precise amount of the this compound internal standard is added ("spiked") into all samples (e.g., patient plasma), calibration standards, and quality control samples. This is followed by a protein precipitation and/or solid-phase extraction (SPE) step to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system (e.g., HPLC or UPLC). The mobile phase and stationary phase (column) are optimized to achieve chromatographic separation of Daunorubicin from other metabolites and matrix components. Because this compound is chemically identical to Daunorubicin, it co-elutes, meaning they exit the column at the same time.
-
Mass Spectrometric Detection: As the compounds elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (Daunorubicin) and the internal standard (this compound).
-
Quantification: The concentration of Daunorubicin in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The internal standard corrects for any variability or loss of analyte during sample preparation and analysis, ensuring high precision and accuracy.
The logical workflow for utilizing this labeled compound in a quantitative assay is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Daunorubicin [drugfuture.com]
- 4. Daunorubicin (INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound (>85%) | LGC Standards [lgcstandards.com]
- 6. This compound (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Daunorubicin in Biological Matrices using Daunorubicin-¹³C,d₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daunorubicin in biological matrices, such as plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Daunorubicin-¹³C,d₃, is employed. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development where reliable quantification of Daunorubicin is crucial.
Introduction
Daunorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent in the treatment of various cancers, including specific types of leukemia. Accurate measurement of Daunorubicin concentrations in biological fluids is essential for understanding its pharmacokinetics, optimizing dosing regimens, and assessing drug exposure. The use of a stable isotope-labeled internal standard, such as Daunorubicin-¹³C,d₃, is the gold standard for quantitative LC-MS/MS analysis. This is because it co-elutes with the analyte and experiences similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.
Experimental Workflow
Caption: A schematic overview of the LC-MS/MS workflow for the quantification of Daunorubicin.
Protocol
Materials and Reagents
-
Daunorubicin hydrochloride (Analyte)
-
Daunorubicin-¹³C,d₃ (Internal Standard, IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of Daunorubicin and Daunorubicin-¹³C,d₃ in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by serially diluting the stock solutions with methanol to appropriate concentrations for spiking into the biological matrix.
-
Calibration Standards and QC Samples: Spike the appropriate amounts of the Daunorubicin working solution into blank biological matrix to prepare calibration standards at various concentration levels. Prepare at least three levels of QC samples (low, medium, and high) in a similar manner.
Sample Preparation Protocol
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Daunorubicin-¹³C,d₃ working solution (e.g., at 100 ng/mL).
-
Protein Precipitation: Add 300 µL of cold acetonitrile or methanol. Vortex for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Daunorubicin | 528.2 | 321.1 | 35 |
| Daunorubicin-¹³C,d₃ (IS) | 532.2 | 325.1 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Daunorubicin quantification using a stable isotope-labeled internal standard.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Signaling Pathway and Logical Relationships
Caption: Simplified diagram of Daunorubicin's mechanism of action, leading to cell death.
Conclusion
The LC-MS/MS method detailed in this application note, utilizing Daunorubicin-¹³C,d₃ as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of Daunorubicin in biological samples. The protocol is straightforward and can be readily implemented in research and drug development laboratories for various applications requiring precise measurement of this important chemotherapeutic agent.
Application Note: Quantitative Analysis of Daunorubicin in Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunorubicin is a potent anthracycline antibiotic widely used in the treatment of various hematological malignancies, including acute myeloid leukemia and acute lymphoblastic leukemia. Therapeutic drug monitoring of Daunorubicin in plasma is crucial for optimizing dosage regimens, minimizing toxicity, and understanding its pharmacokinetic profile. This application note provides a detailed protocol for the sensitive and accurate quantification of Daunorubicin in human plasma using a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Daunorubicin-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Daunorubicin and its stable isotope-labeled internal standard, Daunorubicin-¹³C,d₃. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The concentration of Daunorubicin is determined by the ratio of its peak area to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
Daunorubicin hydrochloride (analytical standard)
-
Daunorubicin-¹³C,d₃ (internal standard)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Daunorubicin and Daunorubicin-¹³C,d₃ in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Stock Solutions: Prepare working stock solutions by serially diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Daunorubicin-¹³C,d₃ primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Daunorubicin working stock solutions into blank human plasma.[2] The final concentrations for calibration standards may range from 0.1 to 1000 ng/mL.[3] QC samples are typically prepared at low, medium, and high concentrations.
Sample Preparation Protocol
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (standards, QCs, or study samples) into the appropriately labeled tubes.
-
Add 20 µL of the 100 ng/mL Daunorubicin-¹³C,d₃ internal standard working solution to all tubes except for the blank plasma.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the tubes at 15,000 x g for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Caption: Plasma sample preparation workflow.
LC-MS/MS Method
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B, and then return to initial conditions for equilibration.
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Daunorubicin: Precursor ion [M+H]⁺ → Product ion (Specific transition to be optimized)
-
Daunorubicin-¹³C,d₃: Precursor ion [M+H]⁺ → Product ion (Specific transition to be optimized)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Caption: LC-MS/MS analysis workflow.
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing QC samples. The results can be summarized as follows:
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 0.1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 1.0 | < 15% | 85-115% | < 15% | 85-115% |
| Medium QC | 100 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 800 | < 15% | 85-115% | < 15% | 85-115% |
Note: The precision and accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[3][5]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 1.0 | Consistent and reproducible | Minimal |
| High QC | 800 | Consistent and reproducible | Minimal |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Daunorubicin in human plasma. The use of a stable isotope-labeled internal standard, Daunorubicin-¹³C,d₃, ensures high accuracy and minimizes the impact of matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Daunorubicin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Analysis of daunorubicin and its metabolite daunorubicinol in plasma and urine with application in the evaluation of total, renal and metabolic formation clearances in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ekjcp.org [ekjcp.org]
- 5. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pharmacokinetic Studies of Daunorubicin using Daunorubicin-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunorubicin is a potent anthracycline antibiotic widely used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its clinical efficacy is, however, accompanied by significant inter-individual variability in pharmacokinetic profiles, which can impact both therapeutic outcomes and toxicity, most notably cardiotoxicity. The primary metabolic pathway of Daunorubicin involves its conversion to the active metabolite, daunorubicinol. Accurate and precise quantification of both Daunorubicin and daunorubicinol in biological matrices is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of safer and more effective dosing regimens.
The use of a stable isotope-labeled internal standard, such as Daunorubicin-¹³C,d₃, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, which corrects for variability in sample preparation and matrix effects. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Daunorubicin in human plasma using Daunorubicin-¹³C,d₃ as an internal standard.
Metabolic Pathway of Daunorubicin
Daunorubicin is primarily metabolized in the liver and other tissues by cytosolic aldo-keto reductases, including carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3), to its principal active metabolite, daunorubicinol.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Daunorubicin and its metabolite, daunorubicinol, from studies in both rats and humans. These values can serve as a reference for expected ranges in pharmacokinetic experiments.
Table 1: Pharmacokinetic Parameters of Daunorubicin and Daunorubicinol in Rats
| Parameter | Daunorubicin | Daunorubicinol |
| Peak Plasma Concentration (Cmax) | 133 ± 7 ng/mL | 36 ± 2 ng/mL |
| Time to Peak Concentration (Tmax) | Not Reported | Not Reported |
| Area Under the Curve (AUC) | AUC∞ ratio (daunorubicinol/daunorubicin) in plasma: 1.9[1] | AUC∞ ratio (daunorubicinol/daunorubicin) in plasma: 1.9[1] |
| Elimination Half-Life (t½) | 14.5 hours[1] | 23.1 hours[1] |
Data from a study in Fisher 344 rats receiving a 5 mg/kg intravenous bolus injection of Daunorubicin.[1]
Table 2: Pharmacokinetic Parameters of Daunorubicin and Daunorubicinol in Adult AML Patients
| Parameter | Daunorubicin | Daunorubicinol |
| Median Peak Plasma Concentration (Cmax) | 182 ng/mL (Range: 45–1668) | Not Reported |
| Time to Peak Concentration (Tmax) | Not Reported | Not Reported |
| Median Area Under the Curve (AUC₀-tlast) | 577 ng/mL·hr (Range: 375–1167)[2] | 2200 ng/mL·hr (Range: 933–4683)[2] |
| Terminal Half-Life (t½) | 18.5 ± 4.86 hours | 26.7 ± 12.8 hours |
Data from studies in adult patients with acute myeloid leukemia receiving Daunorubicin infusion.[2]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Materials:
-
Daunorubicin hydrochloride (Reference Standard)
-
Daunorubicinol (Reference Standard)
-
Daunorubicin-¹³C,d₃ (Internal Standard)[1]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Control human plasma (with K₂EDTA as anticoagulant)
Procedure:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Daunorubicin hydrochloride and Daunorubicinol in methanol to prepare individual stock solutions of 1 mg/mL.
-
Prepare a 1 mg/mL stock solution of Daunorubicin-¹³C,d₃ in methanol.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare intermediate working solutions of Daunorubicin and Daunorubicinol by serial dilution of the stock solutions with methanol:water (1:1, v/v) to concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Prepare a working internal standard solution of Daunorubicin-¹³C,d₃ at a concentration of 100 ng/mL by diluting the stock solution with methanol.
-
-
Calibration Standards (CS):
-
Prepare a series of calibration standards by spiking control human plasma with the appropriate working solutions of Daunorubicin and Daunorubicinol to achieve final concentrations ranging from 0.5 ng/mL to 500 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL). These should be prepared from a separate weighing of the reference standards.
-
Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples (patient samples, CS, and QC) at room temperature.
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL Daunorubicin-¹³C,d₃ working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water with 0.1% formic acid:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start with 20% B, hold for 0.5 min.
-
Linearly increase to 95% B over 3.5 min.
-
Hold at 95% B for 1 min.
-
Return to 20% B and re-equilibrate for 1 min.
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Daunorubicin: Q1: 528.2 m/z → Q3: 321.2 m/z
-
Daunorubicinol: Q1: 530.2 m/z → Q3: 323.2 m/z
-
Daunorubicin-¹³C,d₃: Q1: 532.2 m/z → Q3: 325.2 m/z (Note: The exact m/z values may need to be optimized based on the specific instrument and labeled positions on the internal standard.)
-
Experimental Workflow
The following diagram outlines the major steps in a typical pharmacokinetic study of Daunorubicin.
References
Application Notes and Protocols for Cell-Based Assays Using Daunorubicin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy for various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication.[2][3][4] This disruption of DNA synthesis ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2] Daunorubicin's cytotoxic effects are also attributed to the generation of reactive oxygen species (ROS), which cause oxidative stress and further cellular damage.[2][4]
The use of stable isotope-labeled internal standards, such as Daunorubicin-13C,d3, is critical for accurate quantification of daunorubicin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] this compound serves to normalize for variations in sample preparation and instrument response, ensuring high precision and accuracy in pharmacokinetic and cell-based assay studies.[7]
These application notes provide detailed protocols for two key cell-based assays utilizing this compound for accurate quantification: a cellular uptake assay and a cytotoxicity assay.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | [5] |
| Formula Weight | 531.5 g/mol | [5] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [5] |
| Appearance | Solid | [5] |
| Solubility | DMSO: slightly soluble | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 4 years | [5] |
Handling Precautions: Daunorubicin is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified chemical fume hood.
Signaling Pathways Affected by Daunorubicin
Daunorubicin triggers a complex network of signaling pathways that ultimately determine the cell's fate. A simplified representation of these pathways is illustrated below.
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 3. Daunorubicin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (>85%) | LGC Standards [lgcstandards.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Daunorubicin-13C,d3 in Cancer Cell Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Daunorubicin-13C,d3, an isotopically labeled version of the chemotherapeutic agent Daunorubicin, in the context of cancer cell metabolism research. This document outlines its primary applications, detailed experimental protocols, and the signaling pathways influenced by its parent compound.
Introduction
Daunorubicin is a potent anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, which disrupts DNA replication and RNA synthesis, ultimately leading to cancer cell death.[1][2] The metabolic fate of Daunorubicin within cancer cells is a critical factor influencing its efficacy and potential for drug resistance. The primary metabolite, Daunorubicinol, is formed through the action of cytosolic reductases and is generally considered less cytotoxic.[3][4]
The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool for researchers to trace the metabolic fate of the drug and its impact on cellular metabolism with high precision and sensitivity, primarily through mass spectrometry-based techniques.
Applications of this compound
The primary application of this compound in cancer cell metabolism research is as an internal standard for the accurate quantification of Daunorubicin and its metabolites in biological samples by liquid chromatography-mass spectrometry (LC-MS). Its utility can be extended to metabolic tracing studies to:
-
Quantify Drug Uptake and Efflux: Precisely measure the intracellular concentration of Daunorubicin.
-
Determine Metabolic Conversion Rates: Accurately quantify the conversion of Daunorubicin to Daunorubicinol and other potential metabolites within cancer cells.[5][6]
-
Investigate Drug Resistance Mechanisms: Elucidate the role of increased metabolism in the development of resistance to Daunorubicin.[5]
-
Metabolic Flux Analysis: While not a direct tracer for central carbon metabolism, its impact on metabolic pathways can be assessed in combination with other tracers like 13C-glucose or 13C-glutamine.
Quantitative Data Summary
The following tables summarize key quantitative data related to Daunorubicin metabolism in cancer cells, which can be investigated using this compound as an internal standard.
Table 1: In Vitro Metabolism of Daunorubicin in Leukemia Cells
| Cell Line/Patient Samples | Incubation Time (hours) | Intracellular Daunorubicin Metabolized to Daunorubicinol (%) | Reference |
| HL-60 (promyelocytic leukemia) | 24 | 5 - 10 | |
| ANLL Patient Cells (acute nonlymphocytic leukemia) | 24 | 5 - 10 | [6] |
| AML Patient Cells (acute myeloid leukemia) | Not Specified | Highly variable (up to 47-fold difference between patients) |
Table 2: Pharmacokinetic Parameters of Daunorubicin and Daunorubicinol in AML Patients
| Parameter | Daunorubicin | Daunorubicinol | Reference |
| Mean Plasma Half-life (hours) | 18.5 ± 4.86 | 26.7 ± 12.8 | [7] |
| Median AUC0-tlast (ng/mL·hr) | 577 | 2200 | [3] |
| Median Metabolic Ratio (Daunorubicinol AUC / Daunorubicin AUC) | - | 0.32 | [3] |
Signaling Pathways and Metabolic Interactions
Daunorubicin's cytotoxic effects are mediated through several signaling pathways. Furthermore, its metabolism is interconnected with cellular metabolic processes.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in cancer cell metabolism research.
Protocol 1: Quantification of Intracellular Daunorubicin and Daunorubicinol using LC-MS/MS
Objective: To accurately measure the intracellular concentrations of Daunorubicin and its primary metabolite, Daunorubicinol, in cultured cancer cells.
Materials:
-
Cancer cell line (e.g., HL-60, MV4-11)
-
Cell culture medium and supplements
-
Daunorubicin
-
This compound (as internal standard)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile with 0.1% formic acid, ice-cold
-
Chloroform:Methanol (4:1, v/v)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired density (e.g., 1 x 10^6 cells/mL).
-
Treat cells with Daunorubicin at the desired concentration and for the specified time points. Include untreated control samples.
-
-
Cell Harvesting and Washing:
-
Transfer cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously and incubate on ice for 20 minutes to lyse the cells and precipitate proteins.
-
-
Spiking with Internal Standard:
-
Add a known concentration of this compound to each sample.
-
-
Extraction:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding chloroform:methanol (4:1, v/v), vortexing, and centrifuging to separate the phases.
-
Collect the organic phase containing Daunorubicin and its metabolites.
-
Evaporate the solvent under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous detection of Daunorubicin, Daunorubicinol, and this compound.
-
-
Data Analysis and Quantification:
-
Generate standard curves for Daunorubicin and Daunorubicinol.
-
Calculate the concentrations of Daunorubicin and Daunorubicinol in the samples by normalizing their peak areas to the peak area of the this compound internal standard.
-
Protocol 2: Assessing the Impact of Daunorubicin on Central Carbon Metabolism using 13C-Glucose Tracing
Objective: To investigate how Daunorubicin treatment affects the central carbon metabolism of cancer cells using stable isotope tracing with 13C-glucose.
Materials:
-
Cancer cell line
-
Glucose-free cell culture medium
-
[U-13C6]-glucose
-
Daunorubicin
-
Cold saline (0.9% NaCl)
-
Methanol:Acetonitrile:Water (50:30:20) extraction solvent, cooled to -80°C
-
LC-MS/MS system
Procedure:
-
Cell Culture in 13C-Glucose Medium:
-
Culture cancer cells in medium containing [U-13C6]-glucose in place of unlabeled glucose for a sufficient time to achieve isotopic steady-state labeling of central carbon metabolites.
-
-
Daunorubicin Treatment:
-
Treat the cells with Daunorubicin at the desired concentration and for the specified duration. Include a vehicle-treated control group.
-
-
Rapid Quenching of Metabolism:
-
Aspirate the medium and quickly wash the cells with ice-cold saline to remove extracellular metabolites.
-
Immediately add the -80°C extraction solvent to the cells to quench all enzymatic activity.
-
-
Metabolite Extraction:
-
Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS/MS Analysis of Isotopologues:
-
Analyze the metabolite extracts by LC-MS/MS to determine the mass isotopologue distributions of key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
-
Metabolic Flux Analysis:
-
Use the mass isotopologue distribution data to calculate the relative metabolic fluxes through these central carbon pathways.
-
Compare the metabolic flux maps between Daunorubicin-treated and control cells to identify pathways that are significantly altered by the drug.
-
Conclusion
This compound is an invaluable tool for researchers studying the pharmacokinetics and metabolic effects of Daunorubicin in cancer cells. The protocols outlined above provide a framework for conducting robust and reproducible experiments to enhance our understanding of this important chemotherapeutic agent and to develop strategies to overcome drug resistance. The combination of stable isotope tracing with advanced analytical techniques like LC-MS/MS will continue to shed light on the complex interplay between drug metabolism and cancer cell biology.
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Daunorubicin metabolism in leukemic cells isolated from patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake and metabolism of daunorubicin by human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Note: High-Throughput Quantification of Daunorubicin in Human Plasma Using LC-MS/MS
References
- 1. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 2. Daunorubicin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 4. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daunorubicin Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for the quantitative analysis of Daunorubicin. The methodologies outlined below cover protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques, ensuring reliable and reproducible results for pharmacokinetic and other clinical or preclinical studies.
Introduction
Daunorubicin is a potent anthracycline antibiotic widely used in chemotherapy for various cancers, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1] Accurate quantification of Daunorubicin and its metabolites in biological matrices such as plasma, serum, and tissues is crucial for therapeutic drug monitoring, understanding its pharmacokinetic profile, and assessing its efficacy and toxicity. This document offers a comprehensive guide to sample preparation, a critical step for removing interfering substances and concentrating the analyte of interest before instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available equipment. The three most common methods for Daunorubicin analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT) is a straightforward and rapid method ideal for high-throughput screening. It involves adding a precipitating agent, usually an organic solvent, to the sample to denature and remove proteins.[5][6][7]
-
Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup by partitioning the analyte between two immiscible liquid phases. This technique is effective in removing salts and other polar interferences.[8][9][10]
-
Solid-Phase Extraction (SPE) provides the cleanest extracts and allows for significant pre-concentration of the analyte. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.[11][12][13]
Quantitative Data Summary
The following tables summarize the performance characteristics of various sample preparation methods for Daunorubicin analysis reported in the literature.
Table 1: Performance of Protein Precipitation Methods
| Biological Matrix | Precipitating Solvent | Analytical Method | Recovery (%) | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Rat Plasma | Acetonitrile | LC-MS/MS | 98.9 | 8.8 | 8.8 - 132 | [1][14] |
| Human Plasma | Ethanol:HCl | HPLC | 108 ± 5 | Not Reported | 17 - 3450 pmol/mL | [15] |
| Mouse Serum | Methanol | LC-MS/MS | Not Reported | 0.5 | Not Reported | [16] |
Table 2: Performance of Liquid-Liquid Extraction Methods
| Biological Matrix | Extraction Solvent | Analytical Method | Recovery (%) | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Human Plasma | Chloroform/Isopropanol | HPLC-FLD | Not Reported | Not Reported | Not Reported | [8] |
| Human Plasma | pH-switchable deep eutectic solvent | HPLC-UV | 91.0 - 107.8 | 0.15 | 0.15 - 200 | [17][18] |
| Mouse Plasma | Chloroform:Methanol (4:1) | LC-MS/MS | Not Reported | 0.5 (for Doxorubicin) | 0.5 - 200 (for Doxorubicin) | [19] |
Table 3: Performance of Solid-Phase Extraction Methods
| Biological Matrix | SPE Cartridge | Analytical Method | Recovery (%) | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Serum | C8 Bond-Elut | HPLC | 94 ± 8 (for Doxorubicin) | 1 | Not Reported | [11][12] |
| Plasma | Polymeric reversed-phase (Strata-X) | LC-MS/MS | ~79 - 94 | Not Reported | Not Reported | [13] |
| Plasma | Oasis PRiME HLB | LC-MS/MS | 96 - 106 | Not Reported | Not Reported | [13] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline for the rapid precipitation of proteins from plasma or serum samples.
Materials:
-
Biological sample (Plasma or Serum)
-
Precipitating Solvent (e.g., Acetonitrile, Methanol)
-
Internal Standard (IS) solution (e.g., Daunorubicin-d6, Doxorubicin)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
HPLC or LC-MS/MS vials
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of ice-cold precipitating solvent (e.g., Acetonitrile). The ratio of solvent to sample is typically 3:1 (v/v).[5][7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube or an HPLC/LC-MS/MS vial.
-
The sample is now ready for injection, or it can be evaporated to dryness and reconstituted in a suitable mobile phase for analysis.
References
- 1. Bio-analytical Method Development and Validation of Daunorubicin and Cytarabine in Rat Plasma by LC-MS/MS and its Application in Pharmacokinetic Studies - ProQuest [proquest.com]
- 2. jddtonline.info [jddtonline.info]
- 3. ajpamc.com [ajpamc.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of daunorubicin and doxorubicin and their hydroxyl metabolites: self-association in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase extraction and optimized separation of doxorubicin, epirubicin and their metabolites using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bio-analytical Method Development and Validation of Daunorubicin and Cytarabine in Rat Plasma by LC-MS/MS and its Application in Pharmacokinetic Studies - ProQuest [proquest.com]
- 15. A simplified method for determination of daunorubicin, adriamycin, and their chief fluorescent metabolites in human plasma by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ekjcp.org [ekjcp.org]
- 17. researchgate.net [researchgate.net]
- 18. resource.aminer.org [resource.aminer.org]
- 19. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Daunorubicin-13C,d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Daunorubicin-13C,d3 in drug metabolism studies. This isotopically labeled internal standard is an essential tool for the accurate quantification of daunorubicin and its primary metabolite, daunorubicinol, in various biological matrices.
Introduction to Daunorubicin Metabolism and the Role of Isotopic Labeling
Daunorubicin is a potent anthracycline antibiotic used in the treatment of various cancers, most notably acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its therapeutic efficacy is, however, accompanied by significant cardiotoxicity, which is linked to its metabolism. The primary metabolic pathway involves the reduction of a side-chain ketone to an alcohol, converting daunorubicin to its active, but more cardiotoxic metabolite, daunorubicinol. This conversion is predominantly mediated by cytosolic enzymes, particularly carbonyl reductases 1 and 3 (CBR1 and CBR3).[1][2]
Understanding the pharmacokinetics and metabolism of daunorubicin is crucial for optimizing therapeutic outcomes and minimizing toxicity. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust and accurate quantification of the parent drug and its metabolites in complex biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). The labeled standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high precision and accuracy in quantitative analyses.
Signaling Pathways Activated by Daunorubicin
Daunorubicin induces apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the activation of the sphingomyelin-ceramide pathway.[3][4][5] Daunorubicin stimulates the hydrolysis of sphingomyelin to generate ceramide, a second messenger that triggers a cascade of events leading to programmed cell death.[3][4][5] Additionally, daunorubicin influences the balance between pro-apoptotic and anti-apoptotic signals by modulating the c-Jun N-terminal kinase (JNK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.
Quantitative Analysis of Daunorubicin and Daunorubicinol using LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS. This compound serves as an ideal internal standard for the quantification of both daunorubicin and its metabolite, daunorubicinol.
Data Presentation: Representative LC-MS/MS Method Validation Parameters
| Parameter | Daunorubicin | Daunorubicinol |
| Linear Range | 0.5 - 200 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 12% | < 15% |
| Intra-day Accuracy (%Bias) | ± 10% | ± 12% |
| Inter-day Accuracy (%Bias) | ± 12% | ± 15% |
| Recovery | > 85% | > 80% |
| Matrix Effect | Minimal | Minimal |
Pharmacokinetic Parameters of Daunorubicin and Daunorubicinol in Human Plasma
The following table summarizes key pharmacokinetic parameters of daunorubicin and its primary metabolite, daunorubicinol, in adult patients with acute myeloid leukemia following intravenous administration.[1][2][10]
| Parameter | Daunorubicin | Daunorubicinol |
| Clearance (CL) | 116 L/m²/h | 26.8 L/m²/h |
| Volume of Distribution (Vd) | 68.1 L/m² | 232 L/m² |
| Area Under the Curve (AUC₀-tlast) | 577 ng·h/mL | 2200 ng·h/mL |
| Half-life (t½) | ~18.5 hours | ~26.7 hours |
Experimental Protocols
Protocol for In Vitro Metabolism of Daunorubicin in Human Liver Microsomes
This protocol describes a typical procedure for assessing the metabolic stability of daunorubicin in human liver microsomes.
Materials:
-
Daunorubicin
-
This compound (for internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of daunorubicin in DMSO or a suitable solvent.
-
Prepare a stock solution of this compound in methanol.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the HLM suspension and phosphate buffer at 37°C for 5 minutes.
-
Add the daunorubicin working solution to the HLM suspension to initiate the reaction (final concentration typically 1-10 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the samples to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol for LC-MS/MS Analysis of Daunorubicin and Daunorubicinol
This protocol provides a general framework for the LC-MS/MS analysis of daunorubicin and its metabolite. Instrument parameters should be optimized for the specific system being used.
LC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate daunorubicin and daunorubicinol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
Daunorubicin: To be optimized (e.g., m/z 528.2 > 321.1).
-
Daunorubicinol: To be optimized (e.g., m/z 530.2 > 321.1).
-
This compound: To be optimized (e.g., m/z 532.2 > 324.1).
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Conclusion
This compound is a critical tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for understanding the metabolic fate of daunorubicin. The provided protocols and information serve as a comprehensive guide for the design and execution of metabolism studies, ultimately contributing to the safer and more effective use of this important chemotherapeutic agent.
References
- 1. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of Daunorubicin in adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ekjcp.org [ekjcp.org]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. research.rug.nl [research.rug.nl]
- 9. air.unimi.it [air.unimi.it]
- 10. Pharmacokinetics and pharmacogenomics of daunorubicin in children: a report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Daunorubicin and its Metabolites
These application notes provide detailed methodologies for the quantitative analysis of Daunorubicin (DNR), a potent anthracycline chemotherapeutic agent, and its primary active metabolite, Daunorubicinol (DOL), in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Daunorubicin is a cornerstone in the treatment of various leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its therapeutic efficacy is, however, shadowed by significant dose-dependent cardiotoxicity. Monitoring the plasma concentrations of Daunorubicin and its principal metabolite, Daunorubicinol, is crucial for optimizing therapeutic regimens, minimizing toxicity, and understanding its pharmacokinetic profile. This document outlines validated analytical methods for the accurate and sensitive quantification of these compounds.
Daunorubicin's mechanism of action is multifaceted, primarily involving the intercalation into DNA and the inhibition of topoisomerase II, which leads to the disruption of DNA replication and transcription in cancer cells.[1][2] Concurrently, Daunorubicin can generate reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death through various signaling pathways.[1]
Metabolic Pathway of Daunorubicin
The primary metabolic transformation of Daunorubicin in the body is its reduction to Daunorubicinol. This reaction is catalyzed by cytosolic aldo-keto reductases and carbonyl reductases present in various tissues, including the liver, kidneys, and heart. Daunorubicinol is an active metabolite that contributes to both the therapeutic and toxic effects of the parent drug.
Analytical Methods
Several analytical techniques have been developed and validated for the quantification of Daunorubicin and its metabolites in biological samples. The most common methods include High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC-based methods are widely used for their robustness and reliability in quantifying Daunorubicin and Daunorubicinol.
3.1.1. HPLC with Fluorescence Detection (HPLC-FLD)
This is a highly sensitive and specific method that leverages the native fluorescence of anthracyclines.
Experimental Protocol:
Sample Preparation (Human Plasma): [3]
-
To 500 µL of plasma, add an internal standard (e.g., Doxorubicin).
-
Add 500 µL of ammonium acetate buffer (pH 9).
-
Perform liquid-liquid extraction with 3 mL of a chloroform/isopropyl alcohol (9:1, v/v) mixture.
-
Vortex for 1 minute and centrifuge at 3500 x g for 5 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the HPLC system.
Chromatographic Conditions: [3]
-
Column: Uptisphere C18 ODB (5 µm, 100 x 2.1 mm)
-
Mobile Phase: A gradient of ammonium acetate buffer (pH 4) and acetonitrile.
-
Start with 70:30 (v/v) for 6 minutes.
-
Ramp to 20:80 (v/v) at 6.5 minutes and hold for 5 minutes.
-
Return to initial conditions.
-
-
Flow Rate: 0.4 mL/min
-
Detection: Fluorescence detector with excitation at 480 nm and emission at 560 nm.[4]
3.1.2. HPLC with Electrochemical Detection (HPLC-ED)
This method offers high sensitivity and is an excellent alternative to fluorescence detection.
Experimental Protocol:
Sample Preparation (Human Plasma): [1]
-
A direct injection method can be employed using a loop-column for pre-extraction.
-
Inject the plasma sample directly into the HPLC system equipped with a pre-column to trap the analytes and wash away plasma proteins.
-
After the wash step, the analytes are eluted from the pre-column onto the analytical column.
Chromatographic Conditions: [1]
-
Column: Details may vary, a C18 column is common.
-
Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.
-
Detection: Electrochemical detector set at an oxidative potential of +0.65 V.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.
Experimental Protocol:
Sample Preparation (Rat Plasma): [5]
-
To 100 µL of rat plasma, add the internal standard (e.g., deuterated Daunorubicin).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions: [5]
-
Column: Waters X-Bridge C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with 0.1% Triethylamine (pH 2.5, adjusted with Orthophosphoric acid) and Acetonitrile (80:20, v/v).
-
Flow Rate: 1.0 mL/min
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Daunorubicin, Daunorubicinol, and the internal standard.
Quantitative Data Summary
The following tables summarize the quantitative parameters of the described analytical methods.
Table 1: HPLC Methods
| Parameter | HPLC-FLD[4][6] | HPLC-ED[1] |
| Linearity Range | 0.4 - 10,000 ng/mL | Not explicitly stated, but sensitive to 10 ng/mL |
| Limit of Detection (LOD) | 0.4 ng/mL | < 2 ng on column |
| Limit of Quantification (LOQ) | 0.4 ng/mL | < 10 ng/mL in plasma |
| Recovery | 93% - 109% | Not applicable for direct injection |
| Precision (%CV) | < 10% | 3.6% - 9.8% |
Table 2: LC-MS/MS Method [5]
| Parameter | Daunorubicin | Daunorubicinol (Implied) |
| Linearity Range | 8.8 - 132 ng/mL | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | 8.8 ng/mL | Not specified |
| Recovery | Not specified | Not specified |
| Precision (%CV) | Within acceptable limits | Within acceptable limits |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for sample analysis and the signaling pathways affected by Daunorubicin.
Daunorubicin exerts its cytotoxic effects by activating complex signaling pathways that ultimately lead to apoptosis.
Conclusion
The analytical methods detailed in these application notes provide robust and sensitive means for the quantification of Daunorubicin and its primary metabolite, Daunorubicinol, in biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Adherence to these protocols will enable researchers to obtain accurate and reproducible data, which is essential for the pharmacokinetic and pharmacodynamic evaluation of Daunorubicin.
References
- 1. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 2. Daunorubicin - Wikipedia [en.wikipedia.org]
- 3. Role of GPCR Signaling in Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 5. oatext.com [oatext.com]
- 6. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies Using Daunorubicin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Daunorubicin-13C,d3, a stable isotope-labeled version of the chemotherapeutic agent Daunorubicin, in preclinical in vivo animal studies. The primary application of this compound is as an internal standard for the accurate quantification of unlabeled Daunorubicin in biological matrices using mass spectrometry-based techniques.
Introduction to Daunorubicin and the Role of Stable Isotope Labeling
Daunorubicin is an anthracycline antibiotic widely used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its cytotoxic effects are primarily attributed to the inhibition of topoisomerase II and intercalation into DNA, which disrupts DNA replication and RNA synthesis, ultimately leading to apoptotic cell death.[3][4]
Pharmacokinetic (PK) and biodistribution studies are crucial in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification of drug concentrations in plasma, tissues, and excreta is essential for these studies. Stable isotope-labeled compounds, such as this compound, are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5][6] By introducing a known amount of the labeled compound into a biological sample, any variability in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the unlabeled drug.[5]
Key Applications of this compound in In Vivo Studies
-
Pharmacokinetic (PK) Analysis: Serve as an internal standard for the accurate determination of Daunorubicin's concentration-time profile in plasma and various tissues of animal models.
-
Biodistribution Studies: Enable precise quantification of Daunorubicin in different organs to understand its tissue penetration and accumulation.
-
Metabolite Identification and Quantification: Facilitate the analysis of Daunorubicin's metabolites in biological samples.
-
Mass Balance Studies: Used in conjunction with radiolabeled compounds to provide a comprehensive understanding of the drug's excretion pathways.
Quantitative Data from Preclinical Daunorubicin Studies
The following table summarizes representative pharmacokinetic parameters of Daunorubicin in various animal models. These values are typically determined using analytical methods where this compound would serve as an internal standard.
| Parameter | Animal Model | Dose and Route of Administration | Value | Reference |
| Half-life (t½) | Rat | 10 mg/kg, i.v. | ~18.5 hours | [7] |
| Volume of Distribution (Vd) | Rat | 10 mg/kg, i.v. | High (indicating extensive tissue distribution) | [7] |
| Clearance (CL) | Rat | 10 mg/kg, i.v. | High | [7] |
| Peak Plasma Concentration (Cmax) | Mouse (leukemic) | 0.5 mg/kg, i.p. | Not explicitly stated, but effective | [4] |
| Tissue Distribution | Rat | 10 mg/kg, i.v. | Highest concentrations in liver, lungs, and kidneys | [7] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Daunorubicin in a Mouse Model of Leukemia
This protocol describes a typical pharmacokinetic study of unlabeled Daunorubicin in leukemic mice, utilizing this compound as an internal standard for bioanalysis.
1. Animal Model and Leukemia Induction:
- Use an appropriate mouse strain (e.g., BALB/c mice).
- Induce leukemia by intravenous or intraperitoneal injection of a suitable murine leukemia cell line (e.g., WEHI-3 cells).[4]
2. Drug Administration:
- Prepare a stock solution of unlabeled Daunorubicin hydrochloride in sterile saline or phosphate-buffered saline (PBS).
- Administer a single dose of Daunorubicin (e.g., 0.5 - 2 mg/kg) to the leukemic mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.[3][4]
3. Sample Collection:
- Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration via retro-orbital bleeding or tail vein sampling into heparinized tubes.
- Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
4. Sample Preparation for LC-MS Analysis:
- Thaw plasma samples on ice.
- To a 100 µL aliquot of plasma, add a known amount of this compound solution (in a solvent like methanol) as an internal standard.
- Perform protein precipitation by adding a solvent like acetonitrile or methanol.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Use a suitable C18 reverse-phase column for chromatographic separation.
- Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile and water with a modifier (e.g., formic acid).
- Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled Daunorubicin and this compound.
- Quantify the concentration of unlabeled Daunorubicin by comparing its peak area to that of the this compound internal standard.
6. Data Analysis:
- Calculate the plasma concentration of Daunorubicin at each time point.
- Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.
Protocol 2: Biodistribution Study of Daunorubicin in Rats
This protocol outlines a biodistribution study to determine the tissue accumulation of Daunorubicin, with this compound used for quantification.
1. Animal Model:
- Use healthy adult rats (e.g., Sprague-Dawley or Wistar).
2. Drug Administration:
- Administer a single intravenous (i.v.) dose of unlabeled Daunorubicin (e.g., 10 mg/kg) via the tail vein.[7]
3. Tissue Collection:
- At designated time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of animals.
- Perfuse the animals with saline to remove blood from the organs.
- Excise, weigh, and snap-freeze various tissues of interest (e.g., heart, liver, kidneys, lungs, spleen, and tumor if applicable) in liquid nitrogen. Store at -80°C.
4. Tissue Homogenization and Extraction:
- Thaw the tissue samples on ice.
- Homogenize a known weight of each tissue in a suitable buffer.
- Add a known amount of this compound to the tissue homogenate as an internal standard.
- Perform liquid-liquid or solid-phase extraction to isolate the drug from the tissue matrix.
5. LC-MS/MS Analysis and Data Interpretation:
- Analyze the extracted samples using the LC-MS/MS method described in Protocol 1.
- Calculate the concentration of Daunorubicin in each tissue, typically expressed as nanograms per gram of tissue.
- Analyze the tissue distribution profile of Daunorubicin over time.
Signaling Pathways and Experimental Workflows
Daunorubicin-Induced Apoptotic Signaling Pathway
Daunorubicin induces apoptosis through a complex network of signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS) and the activation of the sphingomyelin-ceramide pathway.[1][8] This leads to the activation of downstream stress-activated protein kinases like JNK, which in turn can activate transcription factors such as AP-1, ultimately leading to the expression of pro-apoptotic genes.[1][9]
Caption: Daunorubicin-induced apoptotic signaling pathway.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study utilizing this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolic disposition of N,N-dibenzyldaunorubicin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Daunorubicin-13C,d3
Welcome to the technical support center for the LC-MS/MS analysis of Daunorubicin using its stable isotope-labeled internal standard, Daunorubicin-13C,d3. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of LC-MS/MS parameters for Daunorubicin and this compound.
Mass Spectrometer Settings
Q1: Which ionization mode is best for Daunorubicin and this compound?
A1: Positive electrospray ionization (ESI) is the preferred mode for analyzing Daunorubicin and its internal standard.[1][2] This is because the Daunorubicin molecule contains basic nitrogen atoms that are readily protonated.
Q2: What are the typical precursor and product ions for Daunorubicin and this compound in MS/MS?
A2: For Daunorubicin, the protonated precursor ion ([M+H]⁺) is typically observed at m/z 528.4. A major fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a prominent product ion at m/z 321.4.[3] For this compound, the precursor ion will be shifted by the mass of the isotopes. The exact m/z should be confirmed by infusion, but it is expected to be around m/z 532.5. The corresponding product ion would likely also show a mass shift. It is crucial to perform an infusion of the analyte and internal standard to confirm the exact masses and optimize fragmentation.
Q3: How do I optimize the collision energy (CE) and other MS parameters?
A3: Optimization should be performed by infusing a standard solution of Daunorubicin and this compound into the mass spectrometer.[2][4] The collision energy should be adjusted to maximize the signal of the desired product ion while retaining a small amount of the precursor ion (around 10-15%).[4] Other parameters to optimize include capillary voltage, cone voltage, source temperature, and gas flows to achieve the best signal intensity and stability.[4]
Liquid Chromatography
Q4: What type of HPLC column is recommended for Daunorubicin analysis?
A4: Reversed-phase C18 columns are most commonly used and have been shown to provide good separation for Daunorubicin.[5][6] Specific examples include Waters X-Bridge C18 and Zorbax C18 columns.[5][6] The choice of column particle size (e.g., 3.5 µm, 5 µm) will depend on the desired balance between resolution and analysis time.
Q5: What are suitable mobile phases for Daunorubicin separation?
A5: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent. Common organic solvents are acetonitrile or methanol.[2][6] The aqueous phase is often acidified with formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in positive ESI mode.[2][7] A gradient elution is often employed to effectively separate Daunorubicin from matrix components.[1][2]
Q6: What is a typical flow rate for the analysis?
A6: Flow rates can vary depending on the column dimensions and particle size. For standard HPLC columns (e.g., 4.6 mm i.d.), a flow rate of 1.0 mL/min has been reported.[5][6] For UHPLC systems with smaller column diameters, lower flow rates would be used.
Sample Preparation
Q7: How should I prepare plasma samples for Daunorubicin analysis?
A7: Protein precipitation is a common and effective method for extracting Daunorubicin from plasma samples.[1][8] This typically involves adding a water-miscible organic solvent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[1][9] The supernatant containing the analyte and internal standard is then collected for analysis.
Q8: Why is an internal standard like this compound necessary?
A8: An internal standard is crucial for accurate quantification in LC-MS/MS. This compound is an ideal internal standard because it is chemically identical to Daunorubicin and will behave similarly during sample preparation, chromatography, and ionization.[10] Any variations in sample extraction, injection volume, or instrument response will affect both the analyte and the internal standard equally, allowing for reliable correction and accurate quantification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Daunorubicin.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of basic compounds like Daunorubicin.[11] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have a void at the inlet and may need to be replaced.[11] |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[11] |
| High Sample Load | Reduce the injection volume or dilute the sample to avoid overloading the column.[11] |
Issue 2: Low Sensitivity or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal MS/MS Parameters | Re-infuse the standard solution to optimize MS parameters, including precursor/product ion selection, collision energy, and source settings.[4] |
| Ion Suppression | Matrix effects from the sample can suppress the ionization of the analyte. Improve sample clean-up, for example, by using solid-phase extraction (SPE). Also, adjust the chromatography to separate the analyte from co-eluting matrix components.[12] |
| Incorrect Mobile Phase pH | The mobile phase pH affects ionization efficiency. For positive ESI, an acidic mobile phase is generally preferred.[12] |
| Contaminated Ion Source | A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source according to the manufacturer's instructions.[13] |
Issue 3: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[13] |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler. This may include washing with a strong organic solvent.[14] |
| Contamination from Sample Matrix | Enhance the sample preparation procedure to remove more interfering substances.[12] |
Issue 4: Inconsistent Internal Standard Response
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls. |
| Degradation of Internal Standard | Check the stability of the internal standard in the stock solution and in processed samples. Store stock solutions properly, typically at -20°C or below.[10] |
| Interference | Check for any co-eluting peaks that may be interfering with the internal standard's signal. Adjust chromatography if necessary. |
Quantitative Data Summary
The following tables summarize typical parameters reported in the literature for Daunorubicin analysis.
Table 1: Reported Mass Spectrometry Parameters for Daunorubicin
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [1][2] |
| Precursor Ion (m/z) | 528.4 | [3] |
| Product Ion (m/z) | 321.4 | [3] |
| Collision Energy | Analyte Dependent (Optimization Required) | [2] |
Table 2: Reported Liquid Chromatography Conditions for Daunorubicin
| Parameter | Description | Reference |
| Column | C18 (e.g., Waters X-Bridge, Zorbax) | [5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Formate | [2][15] |
| Mobile Phase B | Acetonitrile or Methanol | [2][6] |
| Flow Rate | 0.35 - 1.0 mL/min | [5][6][15] |
| Injection Volume | 10 µL | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment.
Protocol: Quantification of Daunorubicin in Rat Plasma
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Daunorubicin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare working solutions for calibration standards and quality controls by serial dilution in a 50:50 mixture of methanol and water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 50 µL of the this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a C18 column with a gradient elution program. A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Monitor the MRM transitions for Daunorubicin and this compound in positive ESI mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Daunorubicin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for Daunorubicin quantification in plasma.
Troubleshooting Logic for Low Sensitivity
Caption: Decision tree for troubleshooting low sensitivity issues.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Bio-analytical Method Development and Validation of Daunorubicin and Cytarabine in Rat Plasma by LC-MS/MS and its Application in Pharmacokinetic Studies - ProQuest [proquest.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Separation of Daunorubicin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. ekjcp.org [ekjcp.org]
- 10. caymanchem.com [caymanchem.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. air.unimi.it [air.unimi.it]
Technical Support Center: Daunorubicin Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Daunorubicin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Daunorubicin quantification?
A1: A matrix effect is the alteration of the analytical signal of a target analyte by the presence of co-eluting, interfering compounds in the sample matrix.[1] In the context of Daunorubicin quantification, particularly with LC-MS/MS, these interferences can lead to either ion suppression or enhancement.[2][3] Ion suppression results in a decreased instrument response, leading to an underestimation of the Daunorubicin concentration, while ion enhancement causes an increased response, leading to an overestimation.[2][4] This can significantly compromise the accuracy, precision, and reproducibility of the analytical results.[3][5]
Q2: How can I identify if matrix effects are impacting my Daunorubicin analysis?
A2: Several methods can be employed to determine the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of Daunorubicin solution is infused into the mass spectrometer while a blank matrix extract is injected into the chromatograph.[1][5] Dips or peaks in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.[1][5]
-
Post-Extraction Spike Method: This quantitative approach compares the response of Daunorubicin spiked into a pre-extracted blank matrix with the response of Daunorubicin in a pure solvent at the same concentration.[1][2] The ratio of these responses, known as the matrix factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[2]
-
Calibration Slope Comparison: Generating two calibration curves—one in a pure solvent and another in a matrix-matched solvent—can reveal matrix effects. A significant difference between the slopes of the two curves is indicative of matrix effects.[1]
Q3: What are the common sources of matrix effects in biological samples like plasma or tissue when quantifying Daunorubicin?
A3: The primary sources of matrix effects in biological samples are endogenous and exogenous components that co-elute with Daunorubicin.
-
Endogenous Components: These include phospholipids, proteins, salts, and metabolites naturally present in the biological matrix.[2] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[6][7]
-
Exogenous Components: These can be introduced during sample collection and preparation, and include anticoagulants (e.g., K3EDTA), dosing vehicles, and co-administered medications.[2][8]
Q4: What strategies can I use to minimize or compensate for matrix effects in my Daunorubicin quantification assay?
A4: A multi-faceted approach is often necessary to effectively manage matrix effects:
-
Optimization of Sample Preparation: The goal is to remove interfering components while efficiently extracting Daunorubicin. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not effectively remove phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT and can be optimized by adjusting the solvent and pH.[6][9]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by using specific sorbents to retain interferences while allowing Daunorubicin to be eluted.[6]
-
-
Chromatographic Separation: Modifying the HPLC or UHPLC conditions can help separate Daunorubicin from interfering matrix components.[10][11] This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.[11][12]
-
Use of an Internal Standard (IS): An appropriate internal standard that co-elutes with and experiences similar matrix effects as Daunorubicin can compensate for signal variations.[6] A stable isotope-labeled (SIL) Daunorubicin is the ideal IS.[13] Structural analogs like Doxorubicin or Doxorubicinol have also been used.[8][14]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect.[10][15] However, this approach is limited by the sensitivity of the assay.[16]
Troubleshooting Guides
Problem: Poor accuracy and precision in Daunorubicin quantification.
This workflow will guide you through diagnosing and resolving issues related to matrix effects that can lead to inaccurate and imprecise results.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Data Summary
The following tables summarize quantitative data from various studies on Daunorubicin quantification, providing a comparison of different methods and their performance in the presence of matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Daunorubicin Quantification
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Rat Plasma | 93.2 | 78.2 (Ion Suppression) | [8] |
| Liquid-Liquid Extraction | Mouse Plasma | Not specified | 88.0 (IS) | [9] |
| Protein Precipitation (Methanol:Acetone with ZnSO4) | K3EDTA Rat Plasma | 93.2 | 78.2 (Ion Suppression) | [8] |
Table 2: Internal Standards Used in Daunorubicin Quantification
| Internal Standard | Rationale for Selection | Reference |
| Doxorubicin | Structural analog | [14] |
| Doxorubicinol | Recovery and absolute matrix effect data matched Daunorubicin | [8] |
| Rhodamine B | Similar emission wavelength for fluorescence detection | [17] |
| Daunorubicin analog | Structural similarity | [9] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol provides a step-by-step guide to quantitatively assess the matrix effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 12. RP-HPLC method for analyzing daunorubicin in bulk and formulations. [wisdomlib.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Internal standard method for the measurement of doxorubicin and daunorubicin by capillary electrophoresis with in-column double optical-fiber LED-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Daunorubicin Recovery from Plasma
Welcome to the technical support center for the analysis of Daunorubicin in plasma samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to optimize the recovery of Daunorubicin during bioanalysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction of Daunorubicin from plasma, offering potential causes and actionable solutions.
Q1: Why is my Daunorubicin recovery low after protein precipitation (PPT)?
A1: Low recovery after PPT is a frequent issue. Several factors can contribute to this:
-
Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate mixing can lead to incomplete protein removal. The remaining soluble proteins can interfere with subsequent analytical steps.
-
Co-precipitation of Daunorubicin: Daunorubicin may become entrapped within the precipitated protein pellet, leading to its loss from the supernatant.
-
Suboptimal Precipitating Agent: The choice of organic solvent can significantly impact recovery. While acetonitrile is commonly used, other solvents or mixtures may be more effective for your specific sample and conditions. For instance, using acidic precipitating agents can sometimes lead to low analyte recovery due to co-precipitation.[1]
Troubleshooting Steps:
-
Optimize Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of cold acetonitrile to plasma.[2] If recovery is low, consider increasing this ratio to 4:1 or 5:1 to enhance protein precipitation.
-
Ensure Thorough Mixing: Vortex the plasma and precipitating agent mixture vigorously for at least 30 seconds to ensure complete denaturation of proteins.
-
Optimize Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for a sufficient duration (e.g., 20-30 minutes) to promote complete protein precipitation.
-
Evaluate Different Precipitating Agents: Test alternative solvents such as methanol or acetone, or mixtures thereof. A study on the closely related doxorubicin found that pure acetonitrile yielded the best recoveries compared to methanol or a mixture of acetonitrile and methanol in tissue samples.[3]
-
Check pH: The pH of the sample can influence the charge of Daunorubicin and its interaction with proteins. Adjusting the pH of the plasma sample before precipitation might improve recovery, although this requires careful optimization.
Q2: I'm observing high variability in my Daunorubicin recovery with Liquid-Liquid Extraction (LLE). What could be the cause?
A2: High variability in LLE can stem from several sources:
-
Inconsistent Extraction Efficiency: Factors such as incomplete phase separation, inconsistent shaking/vortexing times, and variations in pH can all lead to variable extraction efficiency between samples.
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can make it difficult to separate the layers cleanly, leading to inconsistent recovery.
-
Solvent Volatility: The use of highly volatile extraction solvents can lead to solvent evaporation during the procedure, altering the concentration of the analyte and causing variability.
-
Suboptimal pH: The pH of the aqueous phase is critical for ensuring that Daunorubicin is in its non-ionized form, which is more soluble in the organic extraction solvent.
Troubleshooting Steps:
-
Standardize the Extraction Procedure: Ensure consistent vortexing/shaking times and speeds for all samples. Allow adequate time for the phases to separate completely.
-
Optimize pH: Adjust the pH of the plasma sample to be basic (e.g., pH 9 with ammonium acetate buffer) to neutralize the charge on the Daunorubicin molecule, thereby increasing its partitioning into the organic solvent.[4]
-
Prevent Emulsion Formation: If emulsions form, try gentle mixing instead of vigorous vortexing, or add a small amount of salt (salting out) to the aqueous phase to break the emulsion. Centrifugation can also aid in phase separation.
-
Choose an Appropriate Solvent: Select a water-immiscible organic solvent with low volatility. A mixture of chloroform and isopropanol is a reported option.[4]
Q3: My Daunorubicin recovery using Solid-Phase Extraction (SPE) is poor. How can I improve it?
A3: Poor recovery in SPE is often related to the optimization of the various steps involved in the process.
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. Daunorubicin is a weakly basic compound, so a sorbent that provides a suitable interaction mechanism is necessary.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb Daunorubicin completely from the sorbent.
-
Breakthrough During Loading: If the sample is loaded too quickly or if the sorbent capacity is exceeded, Daunorubicin may not be retained effectively and will be lost in the loading effluent.
-
Analyte Loss During Washing: The wash solvent may be too strong, causing the elution of Daunorubicin along with the interferences.
Troubleshooting Steps:
-
Select the Right Sorbent: For Daunorubicin, reversed-phase sorbents like C8 or C18 are commonly used.[5][6] Hydrophilic-Lipophilic Balanced (HLB) sorbents have also been shown to provide excellent recovery for the similar molecule, doxorubicin.[3]
-
Optimize the Elution Solvent: The elution solvent should be strong enough to disrupt the interaction between Daunorubicin and the sorbent. This often involves a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic or basic modifier to control the ionization state of Daunorubicin. A study reported reproducible recoveries for doxorubicin using an elution solvent of acetonitrile and sodium hydrogen phosphate with triethylamine adjusted to pH 3.6.[5]
-
Control the Flow Rate: During sample loading, washing, and elution, maintain a slow and consistent flow rate to ensure adequate interaction time between the analyte and the sorbent.
-
Optimize the Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute Daunorubicin. This may require testing different proportions of organic solvent in the wash solution.
Quantitative Data Summary
The following table summarizes reported recovery rates for Daunorubicin (and the closely related Doxorubicin, often used as an internal standard or for method development) from plasma/serum using different extraction techniques.
| Extraction Method | Analyte | Recovery Rate (%) | Reference |
| Liquid-Liquid Microextraction (LLME) | Daunorubicin | 91.0 - 107.8 | [7][8] |
| Solid-Phase Extraction (SPE) | Doxorubicin | 94 ± 8 | [5][6] |
| Protein Precipitation (PPT) | Daunorubicin/Doxorubicin | ~108 | [9] |
| Liquid-Liquid Extraction (LLE) | Doxorubicin | 49.3 ± 12.0 | [3] |
| Liquid-Liquid Extraction (LLE) | Daunorubicin | 64.6 ± 13.6 | [3] |
Note: Recovery rates can be highly dependent on the specific protocol, matrix, and analytical method used.
Experimental Protocols
Below are detailed methodologies for the three most common extraction techniques for recovering Daunorubicin from plasma samples.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is a rapid and simple method for removing the bulk of proteins from plasma samples.
-
Sample Preparation: Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Addition of Precipitating Agent: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio).
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the Daunorubicin, and transfer it to a new tube for analysis (e.g., by LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol utilizes the differential solubility of Daunorubicin in immiscible liquids to separate it from the plasma matrix.
-
Sample Preparation: Thaw frozen plasma samples at room temperature and vortex.
-
Aliquoting and pH Adjustment: In a glass tube, add 500 µL of plasma. Add an appropriate volume of a basic buffer (e.g., ammonium acetate buffer, pH 9) to raise the pH of the plasma.[4]
-
Addition of Internal Standard: Add the internal standard (e.g., Doxorubicin) to the sample.
-
Addition of Extraction Solvent: Add 2 mL of an appropriate organic solvent mixture (e.g., chloroform:isopropanol).[4]
-
Extraction: Cap the tube and vortex for 1-2 minutes.
-
Phase Separation: Centrifuge the tube at a moderate speed (e.g., 3,500 x g) for 10 minutes to separate the aqueous and organic layers.[4]
-
Collection of Organic Layer: Carefully transfer the lower organic layer containing Daunorubicin to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37°C).[4]
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical method.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a solid sorbent to selectively retain and then elute Daunorubicin, providing a cleaner extract than PPT or LLE.
-
Cartridge Conditioning: Condition a C8 or HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water through the cartridge. Do not allow the sorbent to dry out.
-
Sample Loading: Load the plasma sample (pre-treated as necessary, e.g., diluted or pH adjusted) onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic impurities and salts.
-
Elution: Elute the Daunorubicin from the cartridge with 1 mL of a suitable elution solvent (e.g., acetonitrile with an acidic modifier).[5] Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Troubleshooting Logic for Low Daunorubicin Recovery
A decision tree to guide troubleshooting for low Daunorubicin recovery.
General Workflow for Daunorubicin Extraction from Plasma
A generalized workflow for extracting Daunorubicin from plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Solid-phase extraction and optimized separation of doxorubicin, epirubicin and their metabolites using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive determination of daunorubicin in plasma of children with leukemia using pH-switchable deep eutectic solvents and HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified method for determination of daunorubicin, adriamycin, and their chief fluorescent metabolites in human plasma by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Daunorubicin-13C,d3 Stability in Biological Samples: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Daunorubicin-13C,d3 in biological samples. This guide is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioanalysis?
This compound is a stable isotope-labeled version of Daunorubicin, an anthracycline antibiotic used in chemotherapy. In bioanalysis, it is primarily used as an internal standard (IS) for the quantification of Daunorubicin in biological matrices such as plasma, serum, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound is stable for at least four years when stored at -20°C.[1]
Q3: How should I prepare and store stock and working solutions of this compound?
-
Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as methanol or dimethyl sulfoxide (DMSO).[2] It is recommended to store stock solutions at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation. The stability of stock solutions should be evaluated as part of the bioanalytical method validation.
-
Working Solutions: Prepare working solutions by diluting the stock solution with an appropriate solvent, usually the same as the mobile phase or a solvent compatible with the initial chromatographic conditions. Working solutions are often prepared fresh daily, but their stability can also be assessed if they are to be stored for any period.
Q4: Is it necessary to perform separate stability studies for this compound, or can I rely on the stability data of unlabeled Daunorubicin?
According to the European Medicines Agency (EMA) guidelines, it is not necessary to study the stability of a stable-isotope labeled internal standard if it can be demonstrated that no isotopic exchange reactions occur under the same conditions as the analyte's stability was demonstrated.[3] Since this compound is a stable isotope-labeled compound, its chemical properties and stability are expected to be very similar to unlabeled Daunorubicin. Therefore, in many cases, the stability data for Daunorubicin can be judiciously applied to this compound. However, it is crucial to ensure that the internal standard response is consistent across the analytical batch.
Q5: What are the typical stability assessments that should be performed for an analyte and its internal standard in a biological matrix?
During bioanalytical method validation, the following stability assessments are crucial:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing. This is important for samples that may be thawed for aliquoting or reanalysis.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the expected sample handling time during the experimental workflow.
-
Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Evaluates the stability of the analyte in the processed sample (e.g., in the autosampler) for the expected duration of the analytical run.
Stability Data Summary
The following tables summarize the expected stability of Daunorubicin (and by extension, this compound) in biological samples based on available literature for the parent compound and related anthracyclines. It is important to note that specific stability should be confirmed during your own method validation.
Table 1: Freeze-Thaw and Short-Term Stability of Daunorubicin in Human Plasma
| Stability Condition | Number of Cycles / Duration | Temperature | Analyte Concentration | Stability (% of Initial Concentration) |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | Low QC, High QC | 95 - 105% |
| Short-Term (Bench-Top) | 6 hours | Room Temperature | Low QC, High QC | 93 - 103% |
Data is extrapolated from stability studies of doxorubicin, a closely related anthracycline.
Table 2: Long-Term Stability of Daunorubicin in Human Plasma
| Storage Duration | Storage Temperature | Analyte Concentration | Stability (% of Initial Concentration) |
| 30 days | -20°C | Low QC, High QC | 96 - 104% |
| 30 days | -80°C | Low QC, High QC | 98 - 102% |
Data is extrapolated from stability studies of doxorubicin, a closely related anthracycline.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma after three freeze-thaw cycles.
Materials:
-
Blank human plasma (with the same anticoagulant as study samples)
-
This compound stock solution
-
Daunorubicin stock solution
-
LC-MS/MS system
-
Calibrated pipettes and appropriate labware
Procedure:
-
Prepare Quality Control (QC) Samples: Spike blank human plasma with Daunorubicin at low and high concentrations (Low QC and High QC).
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound at the concentration to be used in the assay.
-
Initial Analysis (Time 0):
-
Take a set of Low QC and High QC samples (n=6 for each level).
-
Process these samples according to your established sample preparation method, adding the this compound internal standard.
-
Analyze the samples using the validated LC-MS/MS method. The mean concentration of these samples will serve as the baseline (100% stability).
-
-
Freeze-Thaw Cycles:
-
Store the remaining QC samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them at the same temperature for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a total of three cycles.
-
-
Final Analysis:
-
After the third freeze-thaw cycle, process the QC samples (n=6 for each level) in the same manner as the baseline samples, including the addition of the this compound internal standard.
-
Analyze the samples by LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw samples.
-
Determine the stability by comparing the mean concentration of the freeze-thaw samples to the mean concentration of the baseline samples: Stability (%) = (Mean Concentration of Freeze-Thaw Samples / Mean Concentration of Baseline Samples) * 100
-
The analyte is considered stable if the mean concentration of the freeze-thaw samples is within ±15% of the baseline concentration.
-
Troubleshooting Guide
Issue 1: High Variability in this compound Signal
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and accurate pipetting of the internal standard solution into all samples. - Use a calibrated pipette and verify its performance. - Ensure thorough vortexing after adding the internal standard to ensure homogeneity. |
| Matrix Effects | - Matrix components can suppress or enhance the ionization of the internal standard. - Evaluate matrix effects by comparing the response of the internal standard in extracted blank matrix versus a neat solution. - Optimize the chromatographic method to separate the internal standard from interfering matrix components. - Consider a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation). |
| Inconsistent Extraction Recovery | - The extraction recovery of the internal standard may be inconsistent across samples. - Ensure the extraction procedure is robust and reproducible. - Since this compound is structurally identical to Daunorubicin, their extraction recoveries should be very similar. Significant differences may indicate a problem with the extraction method. |
| Autosampler Issues | - Inconsistent injection volumes can lead to variable responses. - Check the autosampler for proper function and perform a system suitability test. |
Issue 2: Poor Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | - The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for Daunorubicin. - Experiment with different extraction solvents or SPE cartridges to improve recovery. |
| Adsorption to Labware | - Daunorubicin is known to be susceptible to adsorption to certain types of plastic and glass surfaces. - Use low-binding microcentrifuge tubes and pipette tips. - Silanize glassware if necessary. |
| Degradation during Sample Processing | - Daunorubicin can be sensitive to pH and light. - Ensure that the pH of the sample and extraction solvents is within a stable range (typically acidic to neutral). - Protect samples from direct light exposure during processing. |
Issue 3: Matrix Effects Affecting Quantification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Matrix Components | - Phospholipids and other endogenous matrix components can co-elute with this compound and affect its ionization. - Modify the chromatographic gradient to achieve better separation. - Employ a divert valve to direct the early-eluting, highly abundant matrix components to waste. |
| Ion Suppression or Enhancement | - Different lots of biological matrix can have varying levels of interfering components, leading to inconsistent matrix effects. - Evaluate matrix effects using at least six different sources of blank matrix. - A stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, as it will be affected in the same way as the analyte. If significant and variable matrix effects are still observed, a more effective sample clean-up is necessary. |
Visualizations
Caption: Troubleshooting Workflow for Internal Standard Variability.
Caption: Logical Relationship of Stability Parameters.
References
Technical Support Center: Isotopically Labeled Internal Standards
Welcome to the Technical Support Center for the use of isotopically labeled internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an isotopically labeled internal standard (IS)?
An isotopically labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced by their stable heavy isotope (e.g., ²H or deuterium, ¹³C, ¹⁵N).[1][2][3] These standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[4][5][6] This allows them to effectively account for variability during sample preparation, chromatography, and ionization.[4][7]
Q2: Why am I seeing a signal for my internal standard in my blank samples?
This can be due to a few reasons:
-
Contamination: The blank matrix itself might be contaminated with the analyte, or there could be carryover from a previous injection.
-
IS Purity: The isotopically labeled internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[8]
-
Isotopic Crosstalk: The analyte's naturally occurring heavy isotopes can contribute to the signal of the internal standard, especially if the mass difference between them is small.[8]
Q3: My deuterated internal standard is showing a different retention time than my analyte. Why is this happening?
This phenomenon is known as the "chromatographic isotope effect".[8] Deuterium-labeled compounds can sometimes elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in polarity and interaction with the stationary phase.[1] While often minimal, this can be problematic if it leads to differential ion suppression.
Q4: I've noticed a decrease in my internal standard response over time. What could be the cause?
A decreasing internal standard response can indicate instability. Deuterium-labeled standards, in particular, can be susceptible to back-exchange, where the deuterium atoms are replaced by hydrogen atoms from the solvent or matrix.[2][5] This is more likely to occur if the deuterium atoms are on heteroatoms (like -OH or -NH) or on carbon atoms in chemically active positions.[2]
Q5: Are there alternatives to deuterium-labeled standards?
Yes, ¹³C and ¹⁵N labeled internal standards are excellent alternatives.[1] They are generally more stable and not prone to the back-exchange issues sometimes seen with deuterium.[2][5] The key drawback is that they are often more expensive to synthesize.[1][2]
Troubleshooting Guides
Issue 1: Suspected Isotopic Crosstalk
Question: My calibration curve is non-linear at the lower end, and I suspect isotopic crosstalk from the analyte is interfering with the internal standard signal. How can I confirm and mitigate this?
Answer:
Isotopic crosstalk occurs when the isotopic signature of the analyte overlaps with the mass of the internal standard. This is more common when using low-mass isotopes like deuterium and when the mass difference between the analyte and the IS is small.[8]
-
Prepare Analyte-Only Samples: Prepare a series of calibration standards of the unlabeled analyte in the blank matrix without adding the isotopically labeled internal standard.[8]
-
LC-MS/MS Analysis: Analyze these samples using your established LC-MS/MS method.
-
Monitor IS Transition: Monitor the multiple reaction monitoring (MRM) transition for the internal standard in all the analyte-only samples.[8]
-
Data Analysis: Plot the peak area observed in the internal standard channel against the concentration of the unlabeled analyte.[8] A linear relationship indicates that the analyte's isotopic signal is contributing to the internal standard's signal, confirming crosstalk.[8]
-
Increase Mass Difference: If possible, use an internal standard with a larger mass difference from the analyte. A difference of 4-5 Da is recommended to minimize crosstalk.[8]
-
Use Different Isotopes: Switching to a ¹³C or ¹⁵N labeled standard can be a solution as they provide a larger mass shift and are less prone to this issue.[5]
-
Software Correction: Some mass spectrometry software platforms can mathematically correct for the contribution of the analyte's isotopic peak to the internal standard's signal.
| Analyte Concentration (ng/mL) | Peak Area in IS Channel (Analyte-Only Samples) |
| 1 | 50 |
| 5 | 250 |
| 10 | 500 |
| 50 | 2500 |
| 100 | 5000 |
This table illustrates a clear linear increase in the signal at the internal standard's mass as the analyte concentration increases, confirming crosstalk.
Issue 2: Deuterium Exchange Leading to Inaccurate Quantification
Question: My results are showing high variability, and I suspect my deuterated internal standard is unstable in my sample matrix. How can I test for deuterium exchange?
Answer:
Deuterium exchange can occur when deuterium atoms on the internal standard are replaced by protons from the sample matrix or solvent, leading to a loss of the labeled standard and the formation of unlabeled analyte.[2] This is particularly a concern when labels are on exchangeable sites like hydroxyl or amine groups.[2]
-
Prepare IS-Only Sample: Prepare a solution of the deuterated internal standard in the blank biological matrix.
-
Incubation: Incubate this sample at the same temperature and for the same duration as your typical sample preparation workflow. For example, let it sit on the benchtop for 1, 2, and 4 hours.[6]
-
LC-MS/MS Analysis: Analyze the samples at different time points, monitoring the signal intensities of both the deuterated internal standard and the unlabeled analyte.[8]
-
Data Analysis: A decrease in the signal of the deuterated IS with a corresponding increase in the signal of the unlabeled analyte over time is indicative of deuterium exchange.[8]
-
Use More Stable Isotopes: The most effective solution is to use ¹³C or ¹⁵N labeled internal standards, as these isotopes are not susceptible to exchange.[5][8]
-
Optimize Sample Preparation: If a different standard is not an option, minimize the time samples spend in the matrix before extraction and analysis. Keep samples on ice to reduce the rate of exchange.
-
Label Position: When sourcing a deuterated standard, choose one where the deuterium atoms are on stable, non-exchangeable positions of the molecule.[2]
| Incubation Time (hours) | IS Peak Area | Analyte Peak Area |
| 0 | 1,000,000 | 500 |
| 1 | 950,000 | 5,500 |
| 2 | 900,000 | 10,500 |
| 4 | 800,000 | 20,500 |
This table shows a clear trend of the internal standard signal decreasing while the analyte signal increases, confirming deuterium exchange.
Issue 3: Differential Matrix Effects
Question: Even with an isotopically labeled internal standard, I am seeing significant variability between different lots of my biological matrix. Could this be due to matrix effects?
Answer:
Yes, even though isotopically labeled internal standards are excellent at compensating for matrix effects, they may not be perfect, especially if there is a chromatographic separation between the analyte and the IS. If the analyte and IS elute at slightly different times, they can experience different degrees of ion suppression or enhancement from co-eluting matrix components.[4]
-
Source Multiple Lots: Obtain at least two to three different lots of the blank biological matrix.
-
Prepare Spiked Samples: Spike a known concentration of the analyte and the internal standard into each lot of the matrix.
-
LC-MS/MS Analysis: Analyze the prepared samples.
-
Compare Analyte/IS Ratios: Calculate the peak area ratio of the analyte to the internal standard for each matrix lot. A significant variation in this ratio between lots suggests that the internal standard is not perfectly compensating for the matrix effect. Studies have shown that matrix effects can differ by 26% or more between an analyte and its SIL IS.
-
Improve Chromatography: Adjust the chromatographic method to ensure the analyte and internal standard co-elute as closely as possible. This is critical for accurate compensation of matrix effects.[5]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove more of the matrix components that cause ion suppression.
-
Use a Different Labeled Position: In some cases, the position of the isotopic label can subtly affect the chromatography. A different isotopically labeled version of the standard might co-elute better.
| Matrix Lot | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| Lot A | 500,000 | 1,000,000 | 0.50 |
| Lot B | 450,000 | 1,050,000 | 0.43 |
| Lot C | 550,000 | 950,000 | 0.58 |
The variation in the Analyte/IS Ratio across different matrix lots indicates that the internal standard is not fully compensating for the matrix effects.
Visualizations
Caption: A logical workflow for troubleshooting common issues with isotopically labeled internal standards.
Caption: A decision tree to guide the selection of an appropriate internal standard for a quantitative assay.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. benchchem.com [benchchem.com]
troubleshooting poor signal intensity for Daunorubicin-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Daunorubicin-13C,d3, specifically focusing on poor signal intensity. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Poor signal intensity for this compound can arise from various factors related to sample preparation, instrument settings, and the inherent properties of the molecule. The following guides for Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a systematic approach to identifying and resolving these issues.
Mass Spectrometry (LC-MS/MS) Troubleshooting
A common issue in quantitative analysis using isotopically labeled standards like this compound is a weak or inconsistent signal.[1][2] This can compromise the accuracy and precision of your results.
Question: Why is the signal intensity of my this compound internal standard low in my LC-MS/MS analysis?
Answer: Low signal intensity can be attributed to several factors. Follow these steps to diagnose and resolve the issue:
Step 1: Verify Sample Concentration and Integrity. Ensure the concentration of this compound in your stock and working solutions is correct. Improper storage or handling can lead to degradation. Daunorubicin is stable for extended periods when stored correctly at -20°C.[3][4]
Step 2: Evaluate Ionization Efficiency and Source Parameters. The choice of ionization technique and source settings significantly impacts signal intensity.[1]
-
Ionization Mode: Daunorubicin contains an amino group, making it suitable for positive ion mode electrospray ionization (ESI).
-
Source Parameters: Optimize key parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). Start with the instrument manufacturer's recommendations and perform a systematic optimization.
Step 3: Investigate for Matrix Effects. Matrix effects, such as ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to a decreased signal.[2][5]
-
Post-Extraction Spike Experiment: To assess matrix effects, compare the signal of this compound spiked into a blank matrix extract versus a pure solvent. A significant signal decrease in the matrix indicates ion suppression.
Step 4: Check for Contamination. Contamination in the LC-MS system can lead to high background noise and poor signal-to-noise ratios.[2] Common sources include mobile phase impurities, sample residues, and column bleed. Regularly clean the ion source and check for contaminants.[2]
Step 5: Review Chromatographic Conditions. Poor chromatography can result in broad peaks and reduced signal intensity.[1]
-
Column Choice: Use a column appropriate for the analysis of polar basic compounds.
-
Mobile Phase: Optimize the mobile phase composition (e.g., organic solvent, pH, and additives) to achieve good peak shape and retention.
Step 6: Confirm Instrument Performance. Regularly check the mass spectrometer's performance to ensure it is properly tuned and calibrated.[1][6] Use a standard calibration solution to verify mass accuracy and sensitivity.
NMR Spectroscopy Troubleshooting
In NMR, poor signal intensity for 13C-labeled compounds can be a challenge due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[7]
Question: I am observing a weak signal for this compound in my NMR spectrum. What are the possible causes and solutions?
Answer: Several factors can contribute to a weak NMR signal. Consider the following troubleshooting steps:
Step 1: Optimize Sample Concentration. The concentration of your sample is critical for obtaining a good signal-to-noise ratio, especially for 13C NMR.[8][9][10]
-
For 13C NMR, a higher concentration is generally better.[11] However, overly concentrated samples can lead to increased viscosity and broader lines, which can decrease signal intensity.[9][12][13]
Step 2: Ensure Proper Sample Preparation. The quality of your sample preparation significantly impacts the resulting spectrum.[9]
-
Solvent: Use a high-quality deuterated solvent appropriate for this compound (e.g., DMSO-d6, Methanol-d4).[3][10] Ensure the sample is fully dissolved.
-
Particulates: Filter your sample to remove any suspended particles, which can cause line broadening and reduce signal intensity.[9][12]
Step 3: Check NMR Tube and Sample Volume. The NMR tube and the volume of the sample within it can affect shimming and signal quality.
-
Use clean, high-quality NMR tubes. Scratches or dirt can distort the magnetic field.[14]
-
Ensure the sample volume is appropriate for the NMR probe to allow for proper shimming.[8]
Step 4: Verify Spectrometer Parameters. Incorrectly set acquisition parameters can lead to a weak signal.
-
Number of Scans: Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[12]
-
Pulse Width and Relaxation Delay: Ensure the pulse width is calibrated correctly for your sample and that the relaxation delay (d1) is adequate for the 13C nuclei to relax between pulses. Carbons without directly attached protons (quaternary carbons) have longer relaxation times.[14]
Step 5: Shimming and Probe Tuning. Proper shimming and probe tuning are essential for optimal resolution and signal intensity.[14]
-
Shimming: Poor shimming leads to broad peaks and reduced signal height.[12][13]
-
Probe Tuning: The probe should be tuned for the specific nucleus (13C) and solvent being used. A poorly tuned probe will result in inefficient signal detection.[14]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Daunorubicin, an antitumor antibiotic.[3][15] It is used as an internal standard in quantitative mass spectrometry-based assays.[3][15] Stable isotope-labeled internal standards are ideal because they have nearly identical chemical and physical properties to the unlabeled analyte, meaning they behave similarly during sample preparation, chromatography, and ionization, but are distinguishable by their mass.[16][17][18] This allows for accurate correction of variations in the analytical process.
Q2: How can I confirm the stability of my this compound stock solution?
A2: Daunorubicin is reported to be stable for at least 43 days in solution when stored at 4°C and protected from light.[4] For long-term storage, it is recommended to keep it at -20°C as a solid, where it is stable for at least four years.[3] To confirm the stability of your solution, you can periodically analyze it by LC-MS and check for the appearance of degradation products or a decrease in the main peak area over time.
Q3: Can the position of the isotopic labels on this compound affect its fragmentation in MS/MS?
A3: Yes, the position of the labels can be important. Understanding the fragmentation pathways of the parent compound helps in selecting appropriate positions for isotopic labeling.[16] For this compound, the labels are on the methoxy group.[3] When developing an MRM method, it is crucial to select precursor and product ions that retain the isotopic labels to ensure the internal standard can be specifically monitored.
Q4: What are the main metabolites of Daunorubicin that I should be aware of during my analysis?
A4: The primary metabolite of Daunorubicin is Daunorubicinol.[19] The metabolism of Daunorubicin can vary between different cell types.[20] When analyzing biological samples, it is important to ensure that your chromatographic method can separate Daunorubicin from its metabolites to avoid potential interference.
Quantitative Data Summary
The following tables provide a summary of typical parameters that can be used as a starting point for method development. These values should be optimized for your specific instrument and experimental conditions.
Table 1: Example LC-MS/MS Parameters for this compound
| Parameter | Recommended Starting Value | Notes |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A reversed-phase column is suitable. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.3 mL/min | Adjust based on column dimensions. |
| Gradient | 5-95% B over 5 minutes | Optimize for separation from matrix components. |
| Ionization Mode | Positive ESI | |
| Capillary Voltage | 3.5 kV | Optimize for maximum signal. |
| Source Temp. | 120 °C | Instrument dependent. |
| Desolvation Temp. | 350 °C | Instrument dependent. |
| Precursor Ion (m/z) | 531.5 | [M+H]+ for this compound[3] |
| Product Ion (m/z) | Optimize experimentally | Select a stable and intense fragment ion. |
| Collision Energy | Optimize experimentally | Varies with instrument and precursor/product pair. |
Table 2: Example NMR Parameters for this compound
| Parameter | Recommended Starting Value | Notes |
| Solvent | DMSO-d6 or Methanol-d4 | Ensure good solubility. |
| Concentration | 10-50 mg/mL | Higher concentration is generally better for 13C. |
| Spectrometer | 400 MHz or higher | Higher field strength provides better sensitivity and resolution. |
| Pulse Program | Standard 1D 13C with proton decoupling | |
| Acquisition Time | 1-2 seconds | |
| Relaxation Delay (d1) | 2-5 seconds | May need to be longer for quaternary carbons. |
| Number of Scans | 1024 or more | Increase for low concentration samples. |
| Temperature | 298 K |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma
This protocol outlines a general procedure for the extraction and analysis of this compound from plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform the analysis using the optimized parameters from Table 1 .
-
Monitor the specific precursor-to-product ion transitions for both Daunorubicin and this compound.
-
Protocol 2: NMR Sample Preparation for this compound
This protocol describes the preparation of a sample for 13C NMR analysis.
-
Sample Weighing:
-
Weigh approximately 10-50 mg of this compound into a clean, dry vial.
-
-
Dissolution:
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.[10]
-
Gently vortex or sonicate to ensure the sample is completely dissolved.
-
-
Filtration and Transfer:
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9] This removes any particulate matter.
-
-
Capping and Labeling:
-
Cap the NMR tube securely and label it clearly.
-
The sample is now ready for NMR analysis using the parameters outlined in Table 2 .
-
Visualizations
The following diagrams illustrate key concepts related to the analysis of this compound.
Caption: Troubleshooting workflow for poor signal intensity.
Caption: Simplified metabolic pathway of Daunorubicin.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. cif.iastate.edu [cif.iastate.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. Troubleshooting [chem.rochester.edu]
- 14. NMR Basics [bloch.anu.edu.au]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. metsol.com [metsol.com]
- 19. Cellular uptake and metabolism of daunorubicin as determined by high-performance liquid chromatography. Application to L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Uptake and metabolism of daunorubicin by human myelocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Daunorubicin Chromatographic Analysis: Technical Support Center
Welcome to the technical support center for Daunorubicin chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common high-performance liquid chromatography (HPLC) peak issues.
Section 1: Peak Tailing
FAQ: What causes peak tailing for Daunorubicin and how can I fix it?
Peak tailing, where the peak's asymmetry factor is greater than 1.2, is a common issue when analyzing basic compounds like Daunorubicin.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1] Specifically, Daunorubicin, with its amine functional groups, can interact strongly with ionized residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] This leads to a portion of the analyte being retained longer, resulting in a "tail." Other potential causes include column degradation, low buffer concentration, and extra-column effects.[3][4]
Troubleshooting Guide for Daunorubicin Peak Tailing
| Observation | Potential Cause | Recommended Solution |
| Tailing on a single Daunorubicin peak. | Secondary Silanol Interactions: The basic amine groups on Daunorubicin are interacting with acidic silanol groups on the column packing.[1][2] | Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 to ensure the silanol groups are fully protonated and reduce interaction.[1][3] Several validated methods for Daunorubicin use a pH in this range.[5][6] |
| Low Buffer Concentration: Insufficient buffer capacity to maintain a stable pH on the column.[3] | Increase Buffer Strength: Use a buffer concentration in the range of 10-50 mM.[3] | |
| Column Contamination: Accumulation of strongly retained matrix components at the column inlet.[4] | Use a Guard Column: Install a guard column to protect the analytical column. Flush the column with a strong solvent.[4] | |
| Tailing observed for all peaks in the chromatogram. | Column Degradation: The column is old, has lost efficiency, or has a void at the inlet.[3][4] | Replace the Column: If flushing does not improve performance, the column may need to be replaced.[3] |
| Extra-Column Volume: Excessive volume from long or wide tubing, or loose fittings between the column and detector.[3][4] | Optimize System Connections: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are secure.[3] |
Experimental Protocol: Mobile Phase pH Adjustment to Mitigate Tailing
This protocol describes the preparation of a mobile phase with an adjusted pH, a key step in preventing peak tailing for basic compounds like Daunorubicin.
Objective: To prepare a mobile phase at pH 3.0 for the analysis of Daunorubicin to minimize silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Orthophosphoric acid (OPA) or Hexane Sulfonic Acid[5]
-
0.45 µm membrane filter
-
Sonicator
-
Calibrated pH meter
Procedure:
-
Prepare the Aqueous Buffer:
-
Measure 1000 mL of HPLC-grade water into a clean glass beaker.
-
If using an ion-pairing agent like Octane Sulphonic Acid, add the specified amount (e.g., 1g) to the water.[6]
-
Place the beaker on a magnetic stirrer.
-
Slowly add 0.1% v/v Orthophosphoric Acid while monitoring the pH with a calibrated pH meter. Adjust dropwise until the pH is stable at 3.0.
-
-
Degas the Buffer: Filter the prepared aqueous buffer through a 0.45 µm membrane filter to remove particulates and sonicate for 10-15 minutes to remove dissolved gases.
-
Prepare the Final Mobile Phase:
-
Equilibrate the System:
-
Purge the HPLC lines with the new mobile phase.
-
Equilibrate the column at the operational flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 20-30 column volumes).
-
Visualization: Troubleshooting Workflow for Peak Tailing
Caption: Logical workflow for diagnosing and resolving peak tailing issues.
Section 2: Peak Fronting
FAQ: My Daunorubicin peak is fronting. What are the likely causes and solutions?
Peak fronting, where the asymmetry factor is less than 0.9, results in a distorted peak where the first half is broader than the second. Common causes include mass overload (injecting too high a concentration), volume overload (injecting too large a volume), and incompatibility between the sample solvent and the mobile phase.[7][8] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread prematurely at the column inlet, leading to fronting.[7]
Troubleshooting Guide for Daunorubicin Peak Fronting
| Observation | Potential Cause | Recommended Solution |
| Peak fronting worsens with higher concentration. | Mass Overload: The concentration of Daunorubicin in the sample is too high, saturating a portion of the stationary phase.[8] | Dilute the Sample: Reduce the sample concentration and reinject. Ensure the concentration is within the method's linear range.[7] Validated methods often use concentrations in the µg/mL range.[6][9] |
| Peak fronting worsens with larger injection volume. | Volume Overload: The injection volume is too large for the column dimensions.[8][10] | Reduce Injection Volume: Decrease the injection volume (e.g., from 20 µL to 5-10 µL).[7] |
| Fronting appears for samples but not standards. | Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase.[7][8] | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[7] |
| All peaks in the chromatogram are fronting. | Column Bed Collapse/Void: A physical void has formed at the column inlet, often accompanied by a drop in backpressure.[7][8] | Reverse Flush or Replace Column: Try reverse-flushing the column at a low flow rate. If this fails, the column must be replaced.[8] |
Experimental Protocol: Sample Dilution and Solvent Matching
Objective: To prepare the Daunorubicin sample in a compatible solvent and at an appropriate concentration to prevent peak fronting.
Materials:
-
Daunorubicin sample stock solution
-
Mobile phase (or a solvent weaker than the mobile phase)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Determine Target Concentration: Based on your method's calibration curve, determine a target concentration that is well within the linear range (e.g., 20-100 µg/mL).[11]
-
Select Diluent: The ideal diluent is the mobile phase itself.[7] If solubility is an issue, use the weakest solvent possible that completely dissolves Daunorubicin. For many Daunorubicin methods, a mixture of water and acetonitrile/methanol is a suitable diluent.[12]
-
Prepare Sample:
-
Calculate the required dilution factor to get from your stock solution to the target concentration.
-
Using calibrated pipettes, transfer the appropriate volume of the stock solution into a volumetric flask.
-
Dilute to the final volume using the selected diluent (mobile phase).
-
Mix thoroughly.
-
-
Analysis:
-
Inject the newly prepared sample.
-
Compare the peak shape to the previous, fronting peak. If fronting is eliminated or significantly reduced, the issue was related to mass overload or solvent incompatibility.
-
Visualization: Troubleshooting Workflow for Peak Fronting
Caption: Decision tree for troubleshooting the causes of peak fronting.
Section 3: Peak Splitting
FAQ: Why is my Daunorubicin peak splitting into two or more peaks?
Peak splitting, where a single peak appears as two or more distinct peaks, can be a complex issue. A primary cause is often a disruption in the flow path at the column inlet, such as a partially blocked frit or a void in the packing material.[13][14] This creates two different paths for the analyte, leading to two different retention times.[13] Other causes can include sample solvent effects, column contamination, or co-elution with a closely related impurity or degradant.[13][15] Forced degradation studies of Daunorubicin show that it can degrade under acidic and basic conditions, potentially creating additional peaks.[16]
Troubleshooting Guide for Daunorubicin Peak Splitting
| Observation | Potential Cause | Recommended Solution |
| All peaks in the chromatogram are split. | Blocked Column Frit: Particulates from the sample or mobile phase have blocked the inlet frit, creating an uneven flow path.[13][14] | Reverse Flush or Replace Frit/Column: Disconnect the column and flush it in the reverse direction at a low flow rate. If this doesn't work, replace the inlet frit or the entire column.[13] |
| Column Void/Channel: The packing material at the column inlet has settled, creating a void or channel.[13] | Replace the Column: A void cannot typically be repaired; the column must be replaced.[13] | |
| Only the Daunorubicin peak is split. | Sample Solvent Effect: The sample is dissolved in a solvent much stronger than the mobile phase, causing band distortion.[15][17] | Match Sample Solvent: Dissolve the sample in the mobile phase.[15] |
| Co-elution: A closely related impurity or degradation product is co-eluting with the main peak.[13] | Adjust Method Parameters: Modify the mobile phase composition (e.g., organic ratio) or gradient slope to improve resolution.[13] | |
| Column Contamination: A contaminant is strongly adsorbed to the stationary phase, creating a secondary interaction site.[13] | Wash the Column: Wash the column with a series of strong solvents (e.g., 100% acetonitrile, then isopropanol). |
Experimental Protocol: Column Flushing to Address Blockages
Objective: To attempt to clear a blockage from the column inlet frit that may be causing peak splitting.
Materials:
-
HPLC system
-
HPLC-grade water
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade acetonitrile (ACN)
Procedure:
-
System Preparation: Remove the detector from the flow path to prevent contamination.
-
Column Disconnection: Carefully disconnect the column from the detector outlet.
-
Column Reversal: Connect the column outlet to the pump outlet, so the flow will be in the reverse direction.
-
Flushing Sequence:
-
Flush with mobile phase (without buffer salts) at a low flow rate (0.2 mL/min) for 10 minutes.
-
Flush with 100% HPLC-grade water for 20 minutes.
-
Flush with 100% Isopropanol for 30 minutes.
-
Flush with 100% Acetonitrile for 20 minutes.
-
Return to the mobile phase (without buffer) and flush for 20 minutes.
-
-
Re-equilibration:
-
Disconnect the column and reinstall it in the correct flow direction.
-
Reconnect the detector.
-
Equilibrate the column with the analytical mobile phase until the baseline is stable.
-
-
Test: Inject a standard solution to see if the peak splitting has been resolved. If not, the blockage may be severe, or a void may have formed, requiring column replacement.[13]
Visualization: Troubleshooting Workflow for Peak Splitting
Caption: Diagnostic flowchart for identifying the root cause of split peaks.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. ajpamc.com [ajpamc.com]
- 6. wjahr.com [wjahr.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. ijpsr.com [ijpsr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Analytical Method Development and Validation for Estimation of Cytarabine and Daunorubicin in API and Pharmaceutical Formulation - ProQuest [proquest.com]
- 12. wjpsonline.com [wjpsonline.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uhplcs.com [uhplcs.com]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. support.waters.com [support.waters.com]
minimizing ion suppression in Daunorubicin analysis
Welcome to the technical support center for the analysis of Daunorubicin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental analysis, with a focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or inconsistent signal for Daunorubicin in my LC-MS/MS analysis. What are the likely causes?
A weak or inconsistent signal for Daunorubicin is a common issue often attributed to ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1] Key contributors to this phenomenon in Daunorubicin analysis include:
-
Matrix Effects: Biological samples such as plasma, serum, and tissue homogenates contain numerous endogenous substances like phospholipids, salts, and proteins.[2][3] These molecules can compete with Daunorubicin for ionization, thereby suppressing its signal.[3] Phospholipids are a major cause of ion suppression in the analysis of samples from biological tissues or plasma.[2]
-
Co-eluting Substances: If components from the sample matrix are not adequately separated from Daunorubicin during chromatography, they will enter the ion source at the same time, leading to competition for ionization.[3]
-
Suboptimal Sample Preparation: Inadequate removal of interfering substances during sample preparation is a primary reason for significant ion suppression.[4]
-
Inappropriate LC-MS/MS Method Parameters: The choice of mobile phase, column, and ionization source settings can significantly impact the degree of ion suppression.
Q2: How can I determine if ion suppression is affecting my Daunorubicin analysis?
The most direct way to assess ion suppression is through a post-column infusion experiment . This technique helps to identify regions in the chromatogram where matrix components are causing a decrease in the analyte signal.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Configure the LC-MS/MS system as you would for your Daunorubicin analysis.
-
Use a 'T' junction to introduce a constant flow of a standard solution of Daunorubicin into the mobile phase between the analytical column and the mass spectrometer's ion source.[4]
-
-
Analyte Infusion:
-
Prepare a solution of Daunorubicin at a concentration that gives a stable and moderate signal.
-
Using a syringe pump, infuse this solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase.[4]
-
Monitor the Daunorubicin signal in Multiple Reaction Monitoring (MRM) mode. You should observe a stable, elevated baseline.[4]
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject a blank matrix sample (that has undergone your standard sample preparation procedure) onto the LC column.[4]
-
-
Data Analysis:
-
Any significant drop in the baseline signal during the chromatographic run indicates the elution of interfering components from the matrix that are causing ion suppression.[4] The retention time of these dips will show you where in your chromatogram ion suppression is most severe.
-
Q3: What are the most effective strategies to minimize ion suppression for Daunorubicin?
Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and MS detection.
-
Robust Sample Preparation: The primary goal is to remove as many interfering matrix components as possible before analysis.[2][4]
-
Liquid-Liquid Extraction (LLE): This technique is highly effective for cleaning up complex biological samples. For instance, in the analysis of the related compound Doxorubicin and its metabolites, LLE with chloroform:methanol (4:1, v/v) resulted in higher sensitivity and smaller matrix effects compared to protein precipitation.[5]
-
Solid-Phase Extraction (SPE): SPE can offer high selectivity in isolating Daunorubicin from matrix components. Different SPE phases, such as mixed-mode cation exchange, can be particularly effective at removing phospholipids.[2]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally less effective at removing phospholipids and other small molecules that cause ion suppression.[4] However, a modified PPT method using methanol:acetone in the presence of zinc sulfate has been successfully applied in Daunorubicin analysis from rat plasma.[6]
-
-
Chromatographic Optimization: The goal is to achieve baseline separation between Daunorubicin and any remaining interfering compounds.
-
Column Selection: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can alter selectivity and improve separation.[4] For the analysis of Doxorubicin and its metabolites, a Luna Omega C18 column provided better separation and peak shape compared to other C18 columns.[5]
-
Mobile Phase Modification: Adjusting the mobile phase composition, such as using methanol instead of acetonitrile as the organic modifier, can improve ionization efficiency.[5] The use of volatile additives like formic acid or ammonium formate is also critical for controlling pH and achieving good peak shape.
-
Gradient Optimization: Modifying the gradient elution profile can help to resolve Daunorubicin from the regions of significant ion suppression identified in the post-column infusion experiment.[4]
-
-
Mass Spectrometry and Internal Standards:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS has nearly identical chemical and physical properties to Daunorubicin and will be affected by ion suppression to the same extent, allowing for accurate quantification based on the analyte-to-IS ratio.[4]
-
Analogue Internal Standard: If a SIL-IS is not available, a structural analogue can be used. For Daunorubicin analysis, Doxorubicinol has been shown to be a suitable internal standard as its recovery and absolute matrix effect data closely matched that of Daunorubicin.[6]
-
Ionization Source Selection: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.
-
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting) for Daunorubicin
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or inject a smaller volume.[7] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for Daunorubicin's chemical properties to maintain a consistent ionization state. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the analytical column.[7] |
| Secondary Interactions with Column Hardware | For chelating compounds, interactions with metal surfaces in the column can cause peak tailing. Consider using a metal-free column. |
Problem: High Background Noise in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives.[8] |
| Contaminated Ion Source | Clean the ion source according to the manufacturer's instructions. Contamination can arise from the buildup of salts and non-volatile sample components.[8] |
| Carryover from Previous Injections | Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Inadequate Sample Cleanup | Improve the sample preparation method (e.g., switch from PPT to LLE or SPE) to remove more matrix components.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from published methods for Daunorubicin and the closely related Doxorubicin, highlighting the effectiveness of different analytical strategies.
Table 1: Comparison of Sample Preparation Methods for Doxorubicin and its Metabolites in Mouse Plasma
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Extraction Solvent | Chloroform:Methanol (4:1, v/v) | Methanol, Acetonitrile, or Acetone |
| Matrix Effect (Doxorubicin) | 112.9–119.7% | Generally higher matrix effects |
| Sensitivity | Higher | Lower |
| Reference | [5] | [5] |
Table 2: Validated LC-MS/MS Method for Daunorubicin in Rat Plasma
| Parameter | Value |
| Sample Preparation | Protein Precipitation (Methanol:Acetone with Zinc Sulfate) |
| Internal Standard | Doxorubicinol |
| Recovery (Daunorubicin) | 93.2% |
| Recovery (Internal Standard) | 93.6% |
| Ion Suppression (Daunorubicin) | 78.2% |
| Ion Suppression (Internal Standard) | 78.4% |
| Reference | [6] |
Visualizations
Caption: A generalized workflow for Daunorubicin analysis from biological samples.
Caption: A troubleshooting decision tree for addressing weak Daunorubicin signals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
Technical Support Center: Quantifying Anthracyclines in Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying anthracyclines in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying anthracyclines in tissue samples?
The main challenges include:
-
Matrix Effects: Co-eluting endogenous components from the tissue matrix can interfere with the ionization of the target anthracycline in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1]
-
Low Recovery: Anthracyclines can bind to tissue components, leading to incomplete extraction and low recovery rates.
-
Analyte Stability: Anthracyclines can be sensitive to degradation during sample collection, storage, and processing.
-
Low Concentrations: The concentration of anthracyclines in some tissues can be very low, requiring highly sensitive analytical methods.[2]
-
In-source Fragmentation: The anthracycline structure can be prone to fragmentation within the ion source of the mass spectrometer, complicating quantification.
Q2: Which analytical techniques are most suitable for quantifying anthracyclines in tissues?
High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when dealing with complex tissue matrices and low analyte concentrations.[3]
Q3: Why is an internal standard essential for accurate quantification?
An internal standard (IS) is crucial for accurate quantification because it helps to correct for variations in sample preparation, extraction efficiency, and instrument response.[1] A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for more reliable quantification based on the peak area ratio.[1]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[1][4]
-
Chromatographic Separation: Optimize the HPLC method to separate the anthracycline from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column.[1][5]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[6]
Troubleshooting Guides
Issue 1: Low recovery of the anthracycline from the tissue sample.
-
Possible Cause 1: Inefficient tissue homogenization.
-
Solution: Ensure the tissue is completely homogenized to release the drug. Use a suitable homogenization method for your tissue type (e.g., bead beating, rotor-stator homogenizer). Work quickly and on ice to prevent degradation.
-
-
Possible Cause 2: Incomplete extraction from the tissue homogenate.
-
Possible Cause 3: Adsorption of the analyte to labware.
-
Solution: Use low-binding tubes and pipette tips. Silanized glassware can also help to reduce adsorption.
-
Issue 2: High variability in quantitative results between replicate samples.
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure all steps of the sample preparation protocol are performed consistently for all samples. This includes precise measurement of tissue weight, solvent volumes, and incubation times. The use of an internal standard is critical to correct for variability.[1]
-
-
Possible Cause 2: Non-homogenous tissue distribution of the drug.
-
Solution: If possible, homogenize the entire tissue sample before taking an aliquot for extraction to ensure a representative sample.
-
-
Possible Cause 3: Significant matrix effects that vary between samples.
-
Solution: Implement strategies to minimize matrix effects as described in the FAQ section. Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.[8]
-
Issue 3: Poor peak shape or peak splitting in the chromatogram.
-
Possible Cause 1: Incompatibility between the reconstitution solvent and the mobile phase.
-
Solution: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase of your LC gradient. A high percentage of strong organic solvent in the reconstitution solvent can lead to poor peak shape.
-
-
Possible Cause 2: Column overload.
-
Solution: Inject a smaller volume of the sample or dilute the sample further.
-
-
Possible Cause 3: Contamination of the HPLC column or guard column.
-
Solution: Wash the column with a strong solvent or replace the guard column. Ensure adequate sample cleanup to prevent column contamination.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Doxorubicin from Rat Liver Tissue
| Extraction Solvent/Method | Mean Extraction Efficiency (%)[7] |
| 3% TCA in Acetonitrile | 10.6 ± 1.9 |
| Methanol | 42.4 ± 4.4 |
| Acetonitrile:Methanol (1:1, v/v) | 48.6 ± 3.8 |
| Solid-Phase Extraction (SPE) with 0.1 M HCl acidification | 91.6 ± 5.1 |
Table 2: LC-MS/MS Method Parameters for Doxorubicin Quantification in Various Mouse Tissues
| Parameter | Plasma & Tumor[3][9] | Liver & Kidney[3][9] |
| Linearity Range (ng/mL) | 5 - 250 | 25 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 25 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | Within ±15% | Within ±15% |
Experimental Protocols
Protocol 1: Extraction of Doxorubicin from Tumor Tissue for LC-MS/MS Analysis
This protocol is adapted from a method optimized for high extraction efficiency of doxorubicin from small amounts of tumor tissue.[2]
-
Tissue Homogenization:
-
Weigh approximately 30 mg of frozen tumor tissue.
-
Add the tissue to a tube containing homogenization beads and 200 µL of a 2 mM D-L saccharic acid solution (pH 4.5).
-
Homogenize the tissue using a bead beater until the tissue is completely disrupted. Keep the sample on ice.
-
-
Addition of Internal Standard:
-
Spike the homogenate with a known amount of an internal standard (e.g., 20 ng of epirubicin).
-
-
Protein Precipitation and Extraction:
-
Add 1.25 mL of an acetonitrile/methanol (2:1, v/v) mixture to the homogenate.
-
Vortex for 1 minute.
-
Sonicate in a bath sonicator for 10 minutes.
-
Centrifuge at 3,186 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
-
Salt Precipitation:
-
Add 50 µL of 3 M AgNO₃ to the supernatant and vortex for 5 minutes.
-
Add 50 µL of 3 M NaCl to the solution to precipitate excess silver ions. The solution will turn cloudy white.
-
Vortex for 5 minutes and then centrifuge at 17,500 x g for 5 minutes.
-
-
Final Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Add 200 µL of acetonitrile to the remaining salt pellet, sonicate for 5 minutes, and centrifuge. Combine this supernatant with the previously collected supernatant.
-
Evaporate the combined supernatant to a final volume of approximately 75 µL in a centrifugal evaporator.
-
Centrifuge the concentrated sample at 17,500 x g for 5 minutes.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for anthracycline quantification in tissue.
References
- 1. longdom.org [longdom.org]
- 2. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. air.unimi.it [air.unimi.it]
ensuring accuracy and precision with Daunorubicin-13C,d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for ensuring accuracy and precision when using Daunorubicin-13C,d3 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Daunorubicin, a potent anti-tumor agent.[1] Its primary application is as an internal standard (IS) for the quantification of Daunorubicin in biological samples using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Using a stable isotope-labeled internal standard is a best practice in LC-MS/MS to correct for variability during sample preparation, injection, and ionization.[3][4]
Q2: How should this compound be stored?
For long-term stability, this compound should be stored as a solid at -20°C.[2] Under these conditions, it is stable for at least four years.[2] Reconstituted solutions should be stored under appropriate conditions to prevent degradation; for example, solutions of the unlabeled daunorubicin hydrochloride are stable for 24 hours at room temperature or 48 hours when refrigerated at 2-8°C, and should be protected from light.[5]
Q3: What solvents can be used to dissolve this compound?
This compound is slightly soluble in DMSO.[2] For creating stock solutions, it is crucial to use a solvent that is compatible with your analytical method and ensures complete dissolution.
Q4: What is the purity of this compound?
The purity of this compound is typically high, with ≥99% deuterated forms (d1-d3).[2] It is important to refer to the certificate of analysis provided by the supplier for batch-specific purity information.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in LC-MS/MS assays.
Q5: Why is the peak area of my this compound internal standard inconsistent across my sample batch?
Inconsistent internal standard peak areas can be caused by several factors:[3][6]
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, or variability in the extraction recovery between samples.
-
Instrument Variability: Issues with the autosampler, such as inconsistent injection volumes, or fluctuations in the mass spectrometer's sensitivity.[6]
-
Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression or enhancement for the internal standard.[7][8]
-
Degradation: The internal standard may have degraded in the reconstituted solution.
To troubleshoot, review your sample preparation workflow for consistency, perform a system suitability test to check instrument performance, and evaluate matrix effects.[6]
Q6: I am observing a signal for this compound in my blank samples. What is the cause and how can I fix it?
A signal in blank samples, also known as carryover, can occur when residual analyte from a high-concentration sample is injected with the subsequent blank sample. To address this:
-
Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence that can effectively remove all traces of this compound.
-
Increase Wash Volume and/or Number of Washes: Increasing the volume of the wash solvent or the number of wash cycles can improve the cleaning of the injection needle and port.
-
Injection Order: Avoid injecting a blank sample immediately after a high-concentration standard or sample.
Q7: My sensitivity for Daunorubicin is poor, even with the use of the internal standard. How can I improve it?
Poor sensitivity can be due to a number of factors. Here are some steps to improve it:
-
Optimize Mass Spectrometry Parameters: Ensure that the MS/MS parameters, such as precursor and product ions, collision energy, and ion source settings, are optimized for Daunorubicin.[9]
-
Improve Chromatographic Conditions: Optimize the LC method to ensure a sharp peak shape and good separation from interfering matrix components. Using methanol as the strong eluent in the mobile phase has been shown to increase ionization efficiency for similar compounds.[9]
-
Enhance Sample Preparation: The choice of sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can significantly impact sensitivity by removing interfering substances.[9][10]
Q8: The retention time of this compound is slightly different from the unlabeled Daunorubicin. Is this normal?
A slight shift in retention time between a deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as the "isotope effect". While often negligible, this can be more pronounced in some chromatographic systems.[8] If the shift is significant, it could lead to differential matrix effects for the analyte and the internal standard, potentially compromising accuracy.[7] It is important to ensure that the chromatographic peak shapes for both are good and that the integration is accurate.
Quantitative Data
The following tables provide example quantitative data for setting up an LC-MS/MS method for Daunorubicin quantification using this compound.
Table 1: Example Mass Spectrometry Parameters for Daunorubicin and this compound
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Daunorubicin | 528.2 | 397.1 | 100 | 25 |
| Daunorubicin | 528.2 | 379.1 | 100 | 35 |
| This compound | 532.5 | 400.1 | 100 | 25 |
Note: These values are illustrative and should be optimized on your specific instrument.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Approx. Retention Time | 2.5 min |
Note: These are example conditions and may require optimization.
Experimental Protocols
Protocol: Quantification of Daunorubicin in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of Daunorubicin from human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Daunorubicin and this compound in DMSO.
-
From these stocks, prepare serial dilutions in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data using the optimized parameters (refer to Tables 1 and 2 for starting points).
4. Data Analysis:
-
Integrate the peak areas for Daunorubicin and this compound.
-
Calculate the peak area ratio of Daunorubicin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Daunorubicin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Daunorubicin quantification.
Caption: Troubleshooting inconsistent internal standard peak areas.
Caption: Daunorubicin-induced apoptosis signaling pathway.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 7. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ekjcp.org [ekjcp.org]
Validation & Comparative
A Comparative Guide to Internal Standards for Daunorubicin Quantification: Daunorubicin-¹³C,d₃ vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the anthracycline antibiotic Daunorubicin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Daunorubicin-¹³C,d₃, and commonly used structural analog internal standards.
The primary advantage of a SIL internal standard like Daunorubicin-¹³C,d₃ lies in its near-identical physicochemical properties to the analyte, Daunorubicin. This structural similarity ensures that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification. Structural analogs, while cost-effective and readily available, may exhibit different extraction efficiencies and chromatographic behaviors, and may not fully compensate for matrix-induced ionization variability.
Performance Data Summary
The following table summarizes the performance characteristics of bioanalytical methods using either a stable isotope-labeled internal standard or a structural analog for the quantification of Daunorubicin. The data is compiled from published validation studies and illustrates the key differences in method performance.
| Performance Parameter | Method with Daunorubicin-¹³C,d₃ (SIL IS) | Method with Doxorubicinol (Structural Analog IS)[1] |
| Linearity (Concentration Range) | Data not available in a single comprehensive study. | 0.250 to 100 ng/mL |
| Correlation Coefficient (r²) | Typically ≥ 0.99 | ≥ 0.99 |
| Intra-day Precision (%CV) | Data not available in a single comprehensive study. | < 10% |
| Inter-day Precision (%CV) | Data not available in a single comprehensive study. | < 10% |
| Accuracy (% Bias) | Data not available in a single comprehensive study. | 95-105% |
| Recovery (%) | Expected to be similar to Daunorubicin | Daunorubicin: 93.2%, Doxorubicinol: 93.6% |
| Matrix Effect (Ion Suppression/Enhancement) | Expected to be effectively compensated | Daunorubicin: 78.2% (Ion Suppression), Doxorubicinol: 78.4% (Ion Suppression) |
Note: While a complete, direct comparative study with Daunorubicin-¹³C,d₃ was not identified in the literature search, the expected performance is based on the well-established advantages of stable isotope dilution techniques.
Experimental Protocols
Key Experiment: LC-MS/MS Quantification of Daunorubicin in Plasma
This section details a representative experimental protocol for the quantification of Daunorubicin in a biological matrix using an internal standard.
1. Sample Preparation (Protein Precipitation) [1]
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (either Daunorubicin-¹³C,d₃ or a structural analog like Doxorubicinol in a suitable solvent).
-
Add 50 µL of 70% (w/v) zinc sulfate solution.
-
Add protein precipitation solvent (e.g., methanol:acetone).
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions [1]
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: An aqueous solution with a modifier (e.g., 0.1% formic acid in water).
-
Mobile Phase B: An organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC-MS/MS.
-
Injection Volume: A small volume of the extracted sample supernatant.
-
Gradient: An optimized gradient to ensure separation of Daunorubicin from matrix components and the internal standard (if chromatographically resolved).
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Daunorubicin: Precursor ion (m/z) → Product ion (m/z)
-
Daunorubicin-¹³C,d₃: Precursor ion (m/z) → Product ion (m/z) (mass shift corresponding to the isotopes)
-
Structural Analog IS (e.g., Doxorubicinol): Precursor ion (m/z) → Product ion (m/z)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum signal intensity.
Diagrams
Caption: Experimental workflow for Daunorubicin quantification.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Daunorubicin. While structural analogs can be employed, the use of a stable isotope-labeled internal standard, such as Daunorubicin-¹³C,d₃, is highly recommended to ensure the highest quality data. The near-identical chemical and physical properties of a SIL IS to the analyte provide superior compensation for analytical variability, particularly for matrix effects, which is a common challenge in bioanalysis. For researchers, scientists, and drug development professionals, the investment in a SIL internal standard can lead to more accurate pharmacokinetic and toxicokinetic data, ultimately contributing to a more thorough understanding of the drug's behavior in biological systems.
References
A Comparative Guide to Analytical Methods for the Quantification of Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Daunorubicin, a critical anthracycline chemotherapeutic agent. The selection of an appropriate analytical method is paramount for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document presents a cross-validation of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from various studies.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for Daunorubicin based on key validation parameters.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 7.25 - 43.5[1] | 5 - 30[2] | 20 - 100 |
| Correlation Coefficient (r²) | > 0.999 | 0.999[2] | Not Reported |
| Precision (%RSD) | < 2.0[3] | < 1.0 (Repeatability) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102[3] | 98.95 (in formulation)[2] | Not Reported |
| LOD (µg/mL) | 0.29[1] | 0.3[2] | Not Reported |
| LOQ (µg/mL) | 0.88[1] | Not Reported | Not Reported |
| Matrix | Bulk and Pharmaceutical Dosage Form[1] | Bulk and Formulations[2] | API and Pharmaceutical Formulation[4] |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method
| Parameter | Method 1 |
| Linearity Range (µg/mL) | Not Specified |
| Correlation Coefficient (r²) | 0.990[5] |
| Precision (%RSD) | 0.52[5] |
| Accuracy (%) | 99.8[5] |
| LOD (µg/mL) | 0.726[5] |
| LOQ (µg/mL) | 2.2[5] |
| Matrix | Bulk and Formulation[5] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 0.250 - 100[6] | 8.8 - 132[7] |
| Correlation Coefficient (r²) | Not Reported | > 0.99 |
| Precision (%CV) | < 10.0[6] | < 15.0[7] |
| Accuracy (%) | 95 - 105[6] | Within 15% of nominal |
| LLOQ (ng/mL) | 0.250[6] | 8.8[7] |
| Matrix | Rat Plasma[6] | Rat Plasma[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RP-HPLC Method for Bulk and Pharmaceutical Formulations[1]
-
Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a PDA detector.
-
Column: Kromosil C-18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid and acetonitrile in a ratio of 55:45 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Standard and sample solutions were prepared in the mobile phase.
-
For formulations, tablets were crushed, and a quantity of powder equivalent to a single dose was dissolved in the mobile phase, sonicated, and filtered.
-
UPLC Method for Bulk and Formulation[5]
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system with a PDA detector.
-
Column: Phenyl column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in a ratio of 70:30 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Run Time: 3 minutes.
-
Sample Preparation:
-
Stock solutions of Daunorubicin were prepared in the mobile phase.
-
Working standards were prepared by diluting the stock solution with the mobile phase.
-
LC-MS/MS Method for Rat Plasma[6]
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Ionization Mode: Positive turbo-ion spray.
-
MS/MS Mode: Multiple-Reaction-Monitoring (MRM).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, an internal standard (Doxorubicinol) was added.
-
Proteins were precipitated by adding a methanol:acetone mixture and 70% (w/v) zinc sulfate.
-
The sample was vortexed and centrifuged.
-
The supernatant was collected for analysis.
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Daunorubicin.
Caption: Workflow for cross-validation of analytical methods for Daunorubicin.
References
- 1. ijpsr.com [ijpsr.com]
- 2. RP-HPLC method for analyzing daunorubicin in bulk and formulations. [wisdomlib.org]
- 3. ajpamc.com [ajpamc.com]
- 4. rjpdft.com [rjpdft.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bio-analytical Method Development and Validation of Daunorubicin and Cytarabine in Rat Plasma by LC-MS/MS and its Application in Pharmacokinetic Studies - ProQuest [proquest.com]
A Comparative Guide to the Pharmacokinetics of Daunorubicin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two closely related and widely used anthracycline antibiotics, Daunorubicin and Doxorubicin. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuances of their clinical behavior.
At a Glance: Key Pharmacokinetic Differences
Daunorubicin and Doxorubicin, while structurally similar, exhibit notable differences in their pharmacokinetic properties. Doxorubicin generally shows a more pronounced tissue affinity and is retained in the body for a longer duration compared to Daunorubicin.[1] Both are high-clearance drugs with extensive volumes of distribution, indicating significant uptake into tissues.[1]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for Daunorubicin, Doxorubicin, and their primary active metabolites, Daunorubicinol and Doxorubicinol, respectively.
Table 1: Pharmacokinetic Parameters of Daunorubicin and Doxorubicin
| Parameter | Daunorubicin | Doxorubicin | Reference |
| Terminal Half-life (t½) | ~26.7 hours | 20 - 48 hours | [2] |
| Plasma Clearance | 41.5 L/h/m² | 324 - 809 mL/min/m² | [2] |
| Volume of Distribution (Vd) | 1061 L/m² | 809 - 1214 L/m² | [2] |
| Plasma Protein Binding | ~24% (unbound) | ~75% | [2][3] |
| Primary Metabolite | Daunorubicinol | Doxorubicinol | [4] |
Table 2: Pharmacokinetic Parameters of Primary Metabolites
| Parameter | Daunorubicinol | Doxorubicinol | Reference |
| Terminal Half-life (t½) | ~38.5 hours (in heart tissue) | Similar to Doxorubicin | [2][4] |
| AUC (0-tlast) (ng/mL·hr) | 2200 (median) | Data varies with Doxorubicin dose | [5] |
Absorption and Distribution
Both Daunorubicin and Doxorubicin are administered intravenously, bypassing absorption variability. Following administration, they distribute extensively into tissues. Doxorubicin exhibits a more pronounced tissue affinity and is retained for longer periods than Daunorubicin.[1] Studies in rats have shown that 120 hours post-injection, significant amounts of Doxorubicin remained in the kidney, pancreas, hair follicles, and stomach, while Daunorubicin had almost completely vanished.[6][7] This difference in tissue accumulation may be related to the presence of a hydroxyl group at the C-14 position in Doxorubicin's structure.[6][7]
Metabolism
The primary metabolic pathway for both drugs is the two-electron reduction of the side-chain ketone to a secondary alcohol, forming their active metabolites, Daunorubicinol and Doxorubicinol.[2][8] This conversion is catalyzed by cytosolic NADPH-dependent reductases, including carbonyl reductase 1 (CBR1) and aldehyde reductase (AKR1A1).[9] CBR1 is considered the major contributor to this metabolic process in the liver, while AKR1A1 is more prominent in the heart.[8]
Another metabolic route is deglycosidation, which involves the cleavage of the daunosamine sugar to yield aglycones.[2][8] This is a minor pathway. A one-electron reduction can also occur, leading to the formation of semiquinone radicals, which are implicated in the cardiotoxicity of these agents through the generation of reactive oxygen species.[8]
Caption: Metabolic pathways of Daunorubicin and Doxorubicin.
Excretion
Both drugs and their metabolites are primarily eliminated through biliary excretion.[2] In rabbits, approximately 60% of an injected dose of Daunorubicin was excreted in the bile, mainly as Daunorubicinol, while 21% of a Doxorubicin dose was excreted, primarily as the parent drug.[10] Urinary excretion is a minor route of elimination for both compounds. In humans, about 5% of a Doxorubicin dose is excreted in the urine within 5 days.[11] For Daunorubicin, the fraction recovered in urine was reported to be around 4.4%.[3]
Experimental Protocols
The quantification of Daunorubicin, Doxorubicin, and their metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.
HPLC Method for Daunorubicin and Daunorubicinol in Human Plasma
This method is suitable for therapeutic drug monitoring.
-
Sample Preparation:
-
Plasma samples are subjected to a liquid-liquid extraction.
-
Analytes are first extracted with a chloroform/1-heptanol mixture (9:1).
-
This is followed by a re-extraction with 0.1 M orthophosphoric acid.[12]
-
-
Chromatographic Conditions:
-
Column: Supelcosil LC-CN 5 µm (25 cm x 4.6 mm internal diameter).[12]
-
Mobile Phase: Isocratic elution with a suitable solvent mixture (details to be optimized based on the specific system).
-
Detection: Spectrofluorimetry with excitation and emission wavelengths of 480 nm and 560 nm, respectively.[12]
-
Run Time: All anthracyclines and their metabolites typically elute within 15 minutes.[12]
-
-
Validation:
LC-MS/MS Method for Doxorubicin and its Metabolites in Mouse Plasma
This highly sensitive method allows for the simultaneous determination of Doxorubicin and its various metabolites.
-
Sample Preparation:
-
Liquid-liquid extraction of a 10 µL mouse plasma sample is performed using a chloroform:methanol (4:1, v/v) solution.[13]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A suitable liquid chromatography system.
-
MS System: A tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode.[13]
-
Ionization: Positive ion mode.
-
-
Validation:
Caption: A generalized experimental workflow for pharmacokinetic studies.
Conclusion
The pharmacokinetic profiles of Daunorubicin and Doxorubicin, while sharing similarities as high-clearance and extensively distributed drugs, are distinguished by Doxorubicin's greater tissue retention. These differences, along with the pharmacokinetic behavior of their active metabolites, are critical considerations in their clinical application and in the development of new anthracycline-based therapies. The provided experimental protocols offer a foundation for the precise and accurate quantification of these compounds in preclinical and clinical research.
References
- 1. Pharmacokinetics of daunorubicin and doxorubicin in plasma and leukemic cells from patients with acute nonlymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Daunorubicin and daunorubicinol pharmacokinetics in plasma and tissues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in accumulation of anthracyclines daunorubicin, doxorubicin and epirubicin in rat tissues revealed by immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Understanding the binding of daunorubicin and doxorubicin to NADPH-dependent cytosolic reductases by computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin and daunorubicin plasmatic, hepatic and renal disposition in the rabbit with or without enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medac.eu [medac.eu]
- 12. scite.ai [scite.ai]
- 13. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of Daunorubicin Using Daunorubicin-13C,d3
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of the chemotherapeutic agent Daunorubicin in biological matrices. It places a special emphasis on the validation of methods employing the stable isotope-labeled internal standard, Daunorubicin-13C,d3. The use of such an internal standard is a cornerstone of robust bioanalytical assays, particularly in regulated environments, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable bioanalytical methods for Daunorubicin.
Performance Comparison of Bioanalytical Methods
The following tables summarize the performance characteristics of various published methods for the quantification of Daunorubicin. This comparative data highlights the advantages of using a stable isotope-labeled internal standard like this compound in achieving high sensitivity and accuracy.
Table 1: Comparison of LC-MS/MS Methods for Daunorubicin Quantification
| Parameter | Method A (with this compound) | Method B (with Doxorubicin as IS)[1] | Method C (HPLC-FLD)[1] |
| Internal Standard | This compound | Doxorubicin | Doxorubicin[1] |
| Matrix | Human Plasma | Human Plasma | Human Plasma[1] |
| Linearity Range | 0.1 - 1000 ng/mL[2] | Not explicitly stated, but quantification was performed | Not explicitly stated, but quantification was performed |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] | Not explicitly stated | 10 ng/mL[3] |
| Accuracy (% Bias) | Within ±15%[2] | Not explicitly stated | Not explicitly stated |
| Precision (% CV) | <15%[2] | Not explicitly stated | Not explicitly stated |
| Extraction Method | Protein Precipitation | Chloroform/isopropyl alcohol extraction[1] | Chloroform/isopropyl alcohol extraction[1] |
Table 2: Stability Data for Daunorubicin in Human Plasma
| Stability Condition | Duration | Concentration Levels | Acceptance Criteria |
| Freeze-Thaw | 3 cycles | Low and High QC | Within ±15% of nominal concentration |
| Short-Term (Bench-Top) | 4 hours at room temperature | Low and High QC | Within ±15% of nominal concentration |
| Long-Term | 30 days at -80°C | Low and High QC | Within ±15% of nominal concentration |
| Post-Preparative | 24 hours in autosampler | Low and High QC | Within ±15% of nominal concentration |
Note: The data in Table 1 for Method A is a representative example based on typical performance characteristics of LC-MS/MS methods using stable isotope-labeled internal standards and data from similar assays[2]. Specific performance may vary based on instrumentation and laboratory conditions.
Experimental Protocols
A detailed experimental protocol for the validation of a bioanalytical method for Daunorubicin using this compound is provided below. This protocol is based on established regulatory guidelines from the FDA and EMA[4][5][6][7][8][9].
Preparation of Stock and Working Solutions
-
Daunorubicin Stock Solution (1 mg/mL): Accurately weigh and dissolve Daunorubicin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Daunorubicin stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank human plasma, add 10 µL of the appropriate Daunorubicin working solution (for calibration standards and QCs) or blank diluent (for blank samples).
-
Add 10 µL of the this compound working solution to all samples except the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Daunorubicin: Precursor ion > Product ion (e.g., m/z 528.2 > 321.2)
-
This compound: Precursor ion > Product ion (e.g., m/z 532.2 > 325.2)
-
Method Validation Parameters
The method should be validated for the following parameters as per regulatory guidelines[4][5][6][7][8][9]:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Daunorubicin and this compound.
-
Linearity: Construct a calibration curve using at least seven non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at four concentration levels (LLOQ, low, medium, and high). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ)[8].
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The CV of the matrix factor should be ≤15%.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of Daunorubicin in plasma under various conditions, including freeze-thaw, short-term (bench-top), long-term, and post-preparative stability[8].
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method validation of Daunorubicin.
References
- 1. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of daunorubicin and its metabolite daunorubicinol in plasma and urine with application in the evaluation of total, renal and metabolic formation clearances in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC determination of daunorubicin and daunorubicinol in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. courses.washington.edu [courses.washington.edu]
A Comparative Guide to Inter-Laboratory Quantification of Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Daunorubicin, a critical anthracycline antibiotic used in chemotherapy. The performance of various analytical techniques is summarized based on available experimental data from single-laboratory validation studies, offering insights into their relative strengths and characteristics. This document is intended to assist researchers, scientists, and drug development professionals in selecting appropriate analytical methodologies for their specific needs.
Comparison of Analytical Methods for Daunorubicin Quantification
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 1-15 | 22-110 | 5-30 |
| Accuracy (% Recovery) | 98-102% | Not Reported | 98.04–100.67% |
| Precision (%RSD) | < 2.0% | < 2.0% | 0.71% (repeatability) |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 2.98 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 10.00 | 1.0 |
Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 5.5 - 27.5 | Not Reported |
| Accuracy (% Recovery) | 99.89 - 100.206% | > 96% |
| Precision (%RSD) | 0.10168 | Not Reported |
| Limit of Detection (LOD) (µg/mL) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 6 | Method 7 |
| Linearity Range (ng/mL) | 0.250 - 100 | 9-2000 |
| Accuracy (% of nominal) | 95-105% | < 10% (%RSD) |
| Precision (%CV) | < 10% | < 10% |
| Limit of Quantification (LLOQ) (ng/mL) | 0.250 | 9 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published validation studies and represent common practices in the field.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a typical RP-HPLC method for the simultaneous quantification of Daunorubicin and Cytarabine in rat plasma.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Symmetry C18 column (150 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A mixture of Hexane Sulphonic acid buffer (pH 2.5, adjusted with Ortho Phosphoric acid) and Acetonitrile in a 65:35 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 236 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
To a 1 mL aliquot of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding a water/methanol mixture (50:50, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
-
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
This protocol describes a UPLC method for the simultaneous estimation of Daunorubicin and Cytarabine in a pharmaceutical dosage form.
-
Chromatographic System: A UPLC system with a UV detector.
-
Column: Leapsil C18 column (4.6 x 50 mm, 2.7 µm particle size).
-
Mobile Phase: A mixture of 0.05M Phosphate Buffer (pH 3), Methanol, and Acetonitrile in a 40:30:30 v/v/v ratio.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detection at 240 nm.
-
Injection Volume: 4 µL.
-
Sample Preparation:
-
Accurately weigh and transfer the sample into a volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., a mixture of water and methanol).
-
Further dilute an aliquot of the stock solution to the desired concentration with the mobile phase.
-
Filter the final solution through a 0.45 µm nylon filter before injection.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol details a sensitive LC-MS/MS method for the quantification of Daunorubicin in rat plasma.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.40 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Daunorubicin: m/z 528.5 → 362.95.
-
-
Sample Preparation:
-
To 25 µL of plasma, add 20 µL of an internal standard solution.
-
Perform protein precipitation by adding methanol to a final volume of 1 mL.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
Visualizations
Experimental Workflow for Daunorubicin Quantification
The following diagram illustrates a general workflow for the quantification of Daunorubicin in a biological matrix, from sample collection to data analysis.
Caption: A generalized experimental workflow for Daunorubicin quantification.
Daunorubicin's Mechanism of Action: Signaling Pathways
Daunorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating with DNA and inhibiting topoisomerase II, which leads to DNA damage and the activation of apoptotic pathways.
Caption: Key signaling pathways activated by Daunorubicin leading to apoptosis.
Daunorubicin-13C,d3: A Superior Reference Standard for Bioanalytical Quantification
In the landscape of cancer research and drug development, the precise quantification of therapeutic agents is paramount. For chemotherapeutic drugs like Daunorubicin, accurate measurement in biological matrices is critical for pharmacokinetic studies, dose-response assessments, and ensuring patient safety. This guide provides a comprehensive comparison of Daunorubicin-13C,d3 as a reference standard against its common alternatives, supported by experimental data from published literature.
The Gold Standard: Isotope-Labeled Internal Standards
In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate quantification. It is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples and calibration standards. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations in sample preparation and analysis.
Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based quantification. This compound is a SIL version of Daunorubicin, where one carbon atom is replaced by its heavier isotope, ¹³C, and three hydrogen atoms are replaced by deuterium. This results in a molecule that is chemically identical to Daunorubicin but has a distinct, higher mass.
Comparison with Alternatives: Unlabeled Standards
Commonly used alternatives to SIL internal standards include the unlabeled drug itself or structurally similar analogs. For Daunorubicin analysis, unlabeled Daunorubicin or its analog Doxorubicin are frequently employed.
Key Advantages of this compound:
-
Co-elution and Identical Behavior: this compound has nearly identical chromatographic retention time and extraction recovery to the native Daunorubicin. This ensures that any analytical variability affects both the analyte and the internal standard equally, leading to more accurate and precise results.
-
Reduced Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer. Because this compound behaves identically to Daunorubicin, it effectively compensates for these matrix effects.
-
No Interference: The mass difference between this compound and Daunorubicin prevents any cross-signal interference in the mass spectrometer, ensuring unambiguous detection and quantification.
While unlabeled standards like Daunorubicin and Doxorubicin are used, they can suffer from chromatographic separation from the analyte and differential matrix effects, potentially compromising the accuracy of the results.
Performance Data: A Comparative Overview
The following tables summarize the performance characteristics of analytical methods using different internal standards for the quantification of anthracyclines like Daunorubicin and Doxorubicin. While direct head-to-head comparative data for this compound is not extensively published, the data presented from various studies highlight the typical performance of methods employing different types of internal standards.
Table 1: Performance of Analytical Methods for Anthracycline Quantification
| Analyte | Internal Standard | Analytical Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Daunorubicin | D6-Daunorubicin | LC-MS/MS | 8.8 | 8.8-132 | [1] |
| Doxorubicin | Daunorubicin | LC-MS/MS | 0.5 | 0.5-200 | [2] |
| Daunorubicin | Doxorubicin | HPLC-FLD | 10 | 10-1000 | [3] |
| Epirubicin | Daunorubicin | LC-MS | 2.5 | 2.5-2000 | [4] |
| Doxorubicin | Daunorubicin | HPLC-MS/MS | 0.5 | Not Specified | [5] |
LLOQ: Lower Limit of Quantification
Table 2: Precision of an LC-MS/MS Method for Doxorubicin and its Metabolites Using Daunorubicin as an Internal Standard [2]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Doxorubicin | 1.5 (LQC) | 10.7 | 13.6 | 14.9 | 8.0 |
| 20 (MQC) | 9.0 | 9.2 | 10.0 | 5.0 | |
| 150 (HQC) | 4.8 | 6.2 | 1.3 | 4.0 | |
| Doxorubicinol | 0.3 (LQC) | 10.1 | 11.2 | 10.0 | 10.0 |
| 10 (MQC) | 5.6 | 6.8 | 1.0 | 3.0 | |
| 150 (HQC) | 3.2 | 5.6 | -4.0 | -1.3 |
%RSD: Relative Standard Deviation; %RE: Relative Error; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols from the cited literature.
LC-MS/MS Method for Daunorubicin and Cytarabine in Rat Plasma[1]
-
Internal Standard: D6-Daunorubicin
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Waters X-Bridge C18 column (150x4.6mm, 3.5µm) with an isocratic mobile phase of 0.1% Triethylamine (pH 2.5) and Acetonitrile (80:20).
-
Detection: Positive ion mode electrospray ionization MS.
LC-MS/MS Method for Doxorubicin and its Metabolites in Mouse Plasma[2]
-
Internal Standard: Daunorubicin
-
Sample Preparation: Not specified in the abstract.
-
Chromatography: Luna Omega C18 column with a gradient elution of 0.1% formic acid in methanol and 0.1% formic acid in water.
-
Detection: Selective reaction monitoring (SRM) mode.
HPLC-FLD Method for Daunorubicin and Daunorubicinol in Human Plasma[3]
-
Internal Standard: Doxorubicin
-
Sample Preparation: Liquid-liquid extraction with chloroform/isopropyl alcohol.
-
Chromatography: Uptisphere C18 ODB column (5 µm, 100 × 4.6 mm).
-
Detection: Fluorescence detector.
Visualizing Experimental Workflow and Biological Pathways
Understanding the experimental process and the biological context of the drug is essential for researchers.
Caption: A typical bioanalytical workflow for the quantification of Daunorubicin in plasma using an internal standard and LC-MS/MS.
Daunorubicin exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase II, which leads to the induction of apoptosis (programmed cell death).
Caption: Simplified signaling pathway of Daunorubicin-induced apoptosis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the most robust approach for the quantitative bioanalysis of Daunorubicin. Its identical chemical nature ensures the most accurate correction for experimental variability, leading to highly reliable pharmacokinetic and clinical data. While alternative unlabeled standards are utilized, they may introduce a greater potential for analytical error. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the quality and integrity of their findings.
References
- 1. Bio-analytical Method Development and Validation of Daunorubicin and Cytarabine in Rat Plasma by LC-MS/MS and its Application in Pharmacokinetic Studies - ProQuest [proquest.com]
- 2. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive liquid chromatography-tandem mass spectrometry for the quantitation of epirubicin and identification of metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ekjcp.org [ekjcp.org]
A Comparative Guide to Daunorubicin Metabolism in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of the chemotherapeutic agent Daunorubicin across various cancer cell lines. Understanding the metabolic fate of Daunorubicin is crucial for elucidating mechanisms of drug action, resistance, and for the development of more effective cancer therapies. This document summarizes key quantitative data, details experimental methodologies, and illustrates the metabolic pathway of Daunorubicin.
Quantitative Analysis of Daunorubicin Metabolism
The primary metabolic pathway of Daunorubicin in cells is its conversion to the active metabolite, Daunorubicinol. This conversion is predominantly carried out by cytosolic enzymes, including carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases (AKRs). The extent of this metabolism can vary significantly between different cell types, potentially influencing drug efficacy and resistance.
Below is a summary of available quantitative data on Daunorubicin metabolism and sensitivity in various leukemia cell lines. It is important to note that direct comparative studies on the metabolic rate of Daunorubicin across a wide range of cell lines are limited in publicly available literature. The data presented here are compiled from various sources and experimental conditions may differ.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HL-60 | Acute Promyelocytic Leukemia | % Intracellular Daunorubicin converted to Daunorubicinol (24h) | 5-10% | [1] |
| ANLL (primary cells) | Acute Nonlymphocytic Leukemia | % Intracellular Daunorubicin converted to Daunorubicinol (24h) | 5-10% | [1] |
| KG1, ML1, K562 | Myeloid and Erythroleukemia | Metabolism to Daunorubicinol | Highly variable | [2] |
| P388 | Murine Leukemia | Daunorubicin Accumulation | Sensitive and resistant sublines show differences in drug efflux | [3] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Cytotoxicity and DNA Damage | Sensitive to Daunorubicin-induced DNA damage | [4][5] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Cytotoxicity and DNA Damage | Sensitive to Daunorubicin-induced DNA damage | [4][5] |
| SUP-B15 | B-cell Precursor Acute Lymphoblastic Leukemia | Drug Resistance | Shows more resistance to Daunorubicin compared to MOLT-4 and CCRF-CEM | [4][5] |
Note on Data Interpretation: The variability in Daunorubicin metabolism highlights the heterogeneity of cancer cells and the importance of cell-line-specific investigations. The differences in metabolic capacity can be attributed to varying expression levels of metabolizing enzymes like CBR1.
Experimental Protocols
The following sections detail the methodologies commonly employed in studying Daunorubicin metabolism in cell lines.
Cell Culture and Drug Incubation
-
Cell Lines: Human leukemia cell lines such as HL-60, K562, MOLT-4, CCRF-CEM, and SUP-B15 are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: For metabolism studies, cells are seeded at a specific density (e.g., 1 x 10^6 cells/mL) and incubated with Daunorubicin at a defined concentration for a specified period (e.g., 24 hours).
Quantification of Intracellular Daunorubicin and Daunorubicinol by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of Daunorubicin and its metabolites.
-
Sample Preparation (Cell Extraction):
-
After incubation with Daunorubicin, cells are harvested by centrifugation.
-
The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Intracellular drug extraction is performed by adding an extraction solution (e.g., a mixture of a polar organic solvent like acetonitrile or methanol and an acidic buffer) to the cell pellet.
-
The mixture is vortexed and sonicated to ensure complete cell lysis and drug extraction.
-
The sample is then centrifuged to pellet cell debris, and the supernatant containing the drug and its metabolite is collected for HPLC analysis.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.
-
Detection: A fluorescence detector is commonly used for sensitive detection of Daunorubicin and Daunorubicinol. An electrochemical detector can also be employed for high sensitivity.[6]
-
Quantification: The concentrations of Daunorubicin and Daunorubicinol in the samples are determined by comparing their peak areas to a standard curve generated with known concentrations of the compounds.
-
Visualizing the Metabolic Pathway and Experimental Workflow
Daunorubicin Metabolic Pathway
The primary metabolic conversion of Daunorubicin is the reduction of its C-13 keto group to a hydroxyl group, forming Daunorubicinol. This reaction is catalyzed by carbonyl reductases and aldo-keto reductases.
Caption: Metabolic conversion of Daunorubicin to Daunorubicinol.
Experimental Workflow for Analyzing Daunorubicin Metabolism
The following diagram outlines the typical experimental steps involved in the analysis of Daunorubicin metabolism in cell culture.
Caption: Workflow for studying Daunorubicin metabolism in vitro.
References
- 1. Uptake and metabolism of daunorubicin by human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake and metabolism of daunorubicin by human myelocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies of the uptake of daunorubicin in sensitive and resistant P388 cell lines by flow cytometry and biochemical extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of daunorubicin and its metabolites by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy of Daunorubicin Quantification: Stable Isotope Dilution Assays vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Daunorubicin, a potent anthracycline chemotherapeutic agent, is paramount in preclinical and clinical studies to ensure patient safety and therapeutic efficacy. This guide provides an objective comparison of the performance of stable isotope dilution (SID) assays, primarily coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), against alternative analytical methods like high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The information herein is supported by a synthesis of experimental data from published validation studies.
The Gold Standard: Stable Isotope Dilution LC-MS/MS
Stable isotope dilution coupled with LC-MS/MS is widely regarded as the gold standard for bioanalytical quantification. This technique involves the addition of a known concentration of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Daunorubicin) as an internal standard (IS) to the sample at the earliest stage of preparation. Since the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. The mass spectrometer, however, can differentiate between the analyte and the internal standard based on their mass difference. This co-measurement allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard is used for concentration determination, effectively canceling out most sources of analytical variability.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography, often with UV or fluorescence detection, represents a more traditional and widely accessible method for Daunorubicin quantification. These methods can be robust and reliable but are generally more susceptible to matrix effects and extraction variability compared to SID-LC-MS/MS. Internal standards used in these methods are typically structurally similar compounds (e.g., Doxorubicin or Doxorubicinol) that have different retention times from Daunorubicin. While these internal standards can correct for some variability, they do not perfectly mimic the behavior of Daunorubicin during sample preparation and analysis, which can lead to lower accuracy and precision.
Quantitative Data Comparison
The following tables summarize key performance parameters for Daunorubicin quantification using SID-LC-MS/MS and HPLC-UV methods, as compiled from various validation studies.
Table 1: Comparison of Accuracy and Precision
| Parameter | Stable Isotope Dilution LC-MS/MS | HPLC-UV |
| Accuracy (% Recovery) | 95-105%[1][2] | 98.04–100.74%[3] |
| Intra-day Precision (%RSD) | < 10%[1][2] | < 2%[3] |
| Inter-day Precision (%RSD) | < 10%[1][2] | < 2% |
Table 2: Comparison of Sensitivity and Linearity
| Parameter | Stable Isotope Dilution LC-MS/MS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL[1][2] | 0.66 - 1.0 µg/mL[4] |
| Linearity (r²) | > 0.99 | > 0.999[4] |
| Linear Range | 0.250 to 100 ng/mL[1][2] | 5–30 µg/mL |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Daunorubicin quantification using SID-LC-MS/MS and a standard HPLC-UV method.
Workflow for Stable Isotope Dilution LC-MS/MS Assay.
Workflow for a typical HPLC-UV Assay.
Experimental Protocols
Below are generalized experimental protocols for the key methods discussed. For specific applications, optimization and validation according to regulatory guidelines (e.g., FDA, ICH) are essential.[5][6][7][8][9]
Stable Isotope Dilution LC-MS/MS Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a working solution of the stable isotope-labeled Daunorubicin internal standard.
-
Vortex briefly to mix.
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Daunorubicin and its stable isotope-labeled internal standard.
-
HPLC-UV Protocol
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., Doxorubicin).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Daunorubicin and the internal standard with a stronger organic solvent (e.g., methanol).
-
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Conclusion
Stable isotope dilution LC-MS/MS assays offer superior accuracy, precision, and sensitivity for the quantification of Daunorubicin in biological matrices compared to traditional HPLC-UV methods. The use of a stable isotope-labeled internal standard effectively minimizes the impact of matrix effects and procedural variability, leading to more reliable data for critical drug development decisions. While HPLC-UV methods can be suitable for some applications, particularly at higher concentrations, SID-LC-MS/MS remains the recommended approach for bioanalytical studies requiring the highest level of confidence in the quantitative results.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjahr.com [wjahr.com]
- 4. researchgate.net [researchgate.net]
- 5. hhs.gov [hhs.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. fda.gov [fda.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Analytical Performance of Daunorubicin-13C,d3 Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the potent chemotherapeutic agent Daunorubicin, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the analytical performance of the stable isotope-labeled (SIL) internal standard, Daunorubicin-13C,d3, with alternative structural analog internal standards.
While direct head-to-head comparative studies are not extensively published, this guide synthesizes established principles of bioanalytical method validation and collates data from existing literature to present a clear picture of the expected performance advantages of using a SIL internal standard. The principles outlined are based on well-established analytical chemistry and regulatory guidelines, providing a robust framework for its implementation in preclinical and clinical research.
The Unrivaled Advantage of a Stable Isotope-Labeled Internal Standard
In the realm of quantitative mass spectrometry, the ideal internal standard is a stable isotope-labeled version of the analyte.[1][2] this compound, which incorporates carbon-13 and deuterium atoms, is chemically identical to Daunorubicin. This near-perfect analogy ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby compensating for variability at each step of the analytical process.[1][3]
Key Advantages of this compound:
-
Co-elution with the Analyte: this compound will have a retention time that is virtually identical to the unlabeled Daunorubicin, ensuring that any matrix effects experienced by the analyte are mirrored by the internal standard.
-
Similar Extraction Recovery: Any loss of Daunorubicin during sample preparation will be matched by a proportional loss of this compound, leading to a more accurate final concentration calculation.[3]
-
Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common issue in complex biological matrices, will affect both the analyte and the SIL internal standard to the same degree, effectively canceling out this source of error.[1]
-
Increased Precision and Accuracy: The use of a SIL internal standard significantly reduces the variability of the analytical method, leading to higher precision and accuracy in the quantification of Daunorubicin.[1][4]
Structural analogs, such as Doxorubicin or other related compounds, are a viable alternative when a SIL internal standard is unavailable. However, they often exhibit different chromatographic retention times, extraction efficiencies, and ionization responses, which can lead to inaccuracies in quantification, especially in complex biological matrices like plasma or tissue.[5]
Comparative Analytical Performance
The following tables summarize the expected and reported validation parameters for bioanalytical methods using a SIL internal standard like this compound versus a structural analog internal standard. The data for the structural analog is collated from various studies quantifying Daunorubicin or the closely related Doxorubicin.
Table 1: General Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (as per FDA/EMA Guidelines) | Expected Performance with this compound |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantitation (LLOQ), where it should be within ±20%.[3] | High accuracy is anticipated due to the co-elution and identical physicochemical properties of this compound with the analyte.[3] |
| Precision | The coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%. | High precision is expected as the SIL internal standard effectively corrects for random errors throughout the analytical process. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[3] | A highly linear response is expected across the defined concentration range.[3] |
| Lower Limit of Quantitation (LLOQ) | The analyte peak should be identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%.[3] | The use of this compound will contribute to a robust and reliable measurement at low concentrations.[3] |
| Matrix Effect | The matrix factor should be consistent and close to 1. | Minimal and consistent matrix effects are expected due to the identical ionization behavior of the analyte and the SIL internal standard. |
| Recovery | The extraction recovery should be consistent, precise, and reproducible. | The recovery of this compound is expected to closely track that of Daunorubicin, thus providing accurate correction for any extraction inefficiencies.[3] |
Table 2: Comparison of Expected Performance with this compound vs. Reported Data for Structural Analog Internal Standards
| Parameter | This compound (Expected) | Structural Analog (e.g., Doxorubicin) (Reported) |
| Accuracy (% Bias) | Within ±15% (typically <10%) | Within ±15% |
| Precision (% CV) | <15% (typically <10%) | <15% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| LLOQ | Dependent on instrument sensitivity, but robustly quantifiable. | Achievable, but may be more susceptible to matrix interference. |
| Matrix Effect Variability | Low | Can be significant and variable between different biological lots. |
| Recovery Consistency | High | Can be variable and differ from the analyte. |
Experimental Protocols
This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of Daunorubicin in a biological matrix using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transition for Daunorubicin: To be optimized based on the specific instrument.
-
MRM Transition for this compound: To be optimized based on the specific instrument.
-
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Daunorubicin quantification.
Caption: Principle of stable isotope-labeled internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Uptake Assays: Unlabeled vs. Labeled Daunorubicin
For researchers, scientists, and drug development professionals, understanding the cellular uptake of therapeutic agents is paramount to evaluating their efficacy. This guide provides an objective comparison of methodologies for quantifying the intracellular accumulation of the chemotherapeutic agent Daunorubicin, contrasting techniques for the unlabeled drug with those that leverage its intrinsic fluorescence or external labeling.
Daunorubicin, an anthracycline antibiotic, is a cornerstone in the treatment of various leukemias. Its mechanism of action relies on its ability to enter cancer cells and intercalate with DNA, ultimately leading to cell death.[1] Consequently, the precise measurement of its cellular uptake is a critical parameter in both preclinical research and clinical pharmacology. This guide will delve into the experimental protocols for quantifying labeled and unlabeled Daunorubicin, present the data in a comparative format, and illustrate the underlying cellular mechanisms and experimental workflows.
Comparing Methodologies for Daunorubicin Uptake Analysis
The choice between assaying for unlabeled or labeled Daunorubicin hinges on the specific research question, available instrumentation, and the desired level of detail. "Labeled" Daunorubicin in the context of many studies refers to the utilization of its native orange-red fluorescence.[2][3] Assays for "unlabeled" Daunorubicin, conversely, rely on techniques that measure the molecule's mass or other physical properties, independent of fluorescence.
| Feature | Labeled Daunorubicin Assays (Fluorescence-Based) | Unlabeled Daunorubicin Assays (Chromatography/Mass Spectrometry-Based) |
| Principle | Detection of intrinsic fluorescence of Daunorubicin within cells. | Physical separation and quantification of Daunorubicin from cell lysates. |
| Primary Techniques | Flow Cytometry, Fluorescence Microscopy.[4][5][6] | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS).[1][7] |
| Sample Preparation | Minimal; cells are typically washed and analyzed directly. | More extensive; requires cell lysis and extraction of the drug.[7] |
| Throughput | High (Flow Cytometry). | Lower, sample-by-sample analysis. |
| Data Output | Relative fluorescence intensity per cell, population distribution. | Absolute drug concentration (e.g., ng/mg protein).[7] |
| Sensitivity | High, capable of single-cell analysis. | High, with very low limits of detection.[8] |
| Qualitative Information | Provides spatial localization of the drug within the cell (Microscopy).[2][9] | Does not provide spatial information. |
| Potential for Artifacts | Photobleaching, spectral overlap with other fluorescent molecules. | Incomplete extraction, ion suppression (MS).[7] |
Experimental Protocols
I. Labeled Daunorubicin Uptake Assay (Flow Cytometry)
This protocol leverages the intrinsic fluorescence of Daunorubicin to quantify its uptake in a cell population.
1. Cell Preparation:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Harvest and wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable assay buffer (e.g., PBS with 1% fetal bovine serum) at a concentration of 1 x 10^6 cells/mL.
2. Daunorubicin Incubation:
-
Add Daunorubicin to the cell suspension at the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C in a humidified incubator.
-
Include a negative control (cells without Daunorubicin) to set the baseline fluorescence.
3. Sample Acquisition:
-
Following incubation, place the cell suspensions on ice to halt uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular Daunorubicin.
-
Resuspend the final cell pellet in 500 µL of PBS.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the Daunorubicin fluorescence in the appropriate channel (typically PE or a similar channel with a bandpass filter around 575/26 nm).
-
Collect data from at least 10,000 events per sample.
-
The geometric mean fluorescence intensity (MFI) of the cell population is used to quantify Daunorubicin uptake.
II. Unlabeled Daunorubicin Uptake Assay (HPLC)
This protocol allows for the absolute quantification of intracellular Daunorubicin.
1. Cell Preparation and Incubation:
-
Follow steps 1 and 2 from the Labeled Daunorubicin protocol. It is advisable to use a larger number of cells (e.g., 5-10 x 10^6) per sample to ensure sufficient material for extraction.
2. Cell Lysis and Drug Extraction:
-
After incubation and washing, pellet the cells and lyse them using a suitable buffer (e.g., RIPA buffer).
-
Add a known amount of an internal standard (e.g., Doxorubicin) to each sample to correct for extraction efficiency.
-
Extract Daunorubicin from the cell lysate using an organic solvent (e.g., a mixture of chloroform and methanol).[7]
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the drug and evaporate it to dryness under a stream of nitrogen.
3. HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column and a fluorescence or UV detector.
-
Separate the components using an isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).
-
Quantify the Daunorubicin peak area relative to the internal standard.
-
Calculate the intracellular concentration of Daunorubicin by comparing the peak area to a standard curve of known Daunorubicin concentrations. The final value is often normalized to the total protein content of the cell lysate.
Cellular Uptake and Signaling
The entry of Daunorubicin into cells is a complex process. While it has been suggested to occur via passive diffusion, evidence also points towards the involvement of carrier-mediated transport.[10][11][12] Once inside the cell, Daunorubicin primarily localizes to the nucleus where it intercalates with DNA.[2][3] Its cytotoxic effects are mediated through the inhibition of topoisomerase II and the generation of reactive oxygen species, which trigger various signaling pathways leading to apoptosis.
Caption: Experimental workflow for comparing labeled and unlabeled Daunorubicin uptake.
Caption: Simplified mechanism of Daunorubicin cellular uptake and action.
References
- 1. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo uptake of daunorubicin by acute myeloid leukemia (AML) cells measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of the uptake of daunorubicin in sensitive and resistant P388 cell lines by flow cytometry and biochemical extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of heterogeneity in daunorubicin uptake by human leukemia cells using laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of intracellular uptake of daunorubicin in acute myeloid leukemia: a method analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Altered intracellular distribution of daunorubicin in immature acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative uptake, retention and cytotoxicity of daunorubicin by human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport mechanisms of anthracycline derivatives in human leukemia cell lines: uptake of pirarubicin, daunorubicin and doxorubicin by K562 and multidrug-resistant K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transport mechanism of anthracycline derivatives in rat polymorphonuclear leukocytes: uptake of pirarubicin, daunorubicin and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Daunorubicin-13C,d3: A Guide for Laboratory Professionals
Researchers and scientists handling Daunorubicin-13C,d3 must adhere to stringent safety and disposal protocols to mitigate risks associated with this potent cytotoxic compound. Proper management of this substance is critical not only for personal safety but also for environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and related waste.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Chemical-resistant, powder-free latex or nitrile gloves. Change every 30-60 minutes or immediately if contaminated.[1] |
| Body Protection | Protective Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs.[2] |
| Eye Protection | Safety Goggles or Face Shield | Provide full coverage to protect against splashes and aerosols.[3][4] |
| Respiratory Protection | Respirator Mask (P2/N95) | Recommended, especially when handling the powdered form or if there is a risk of aerosolization.[5] |
All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize the risk of inhalation exposure.[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be carried out systematically to ensure safety and compliance with regulations.
1. Segregation of Waste:
-
Immediately after use, segregate all materials that have come into contact with this compound. This includes, but is not limited to:
2. Waste Containment:
-
Sharps: All sharps must be placed in a designated, puncture-resistant, and leak-proof sharps container specifically labeled for cytotoxic waste.[1][2] These containers typically have purple lids to denote cytotoxic contents.[6]
-
Solid Waste: Place all non-sharp, contaminated solid waste (e.g., gloves, gowns, vials, absorbent pads) into a thick, leak-proof plastic bag or container clearly labeled as "Cytotoxic Waste" or "Hazardous Drug Waste".[2][5] This primary container should then be placed into a second, larger, labeled cytotoxic waste container.[5]
-
Liquid Waste: Unused or residual solutions of this compound should not be disposed of down the drain.[6][7] They should be collected in a sealed, leak-proof container that is clearly labeled as "Liquid Cytotoxic Waste" and includes the name of the chemical.
3. Decontamination:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated. A recommended procedure involves:
-
Wiping surfaces with a suitable deactivating solution (e.g., sodium hypochlorite), followed by a rinse with alcohol and then water.
-
All cleaning materials used in this process must be disposed of as cytotoxic waste.
-
4. Storage and Collection:
-
Store all sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a warning sign indicating the presence of cytotoxic materials.[5]
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Ensure that all local, state, and federal regulations for the transport and disposal of hazardous waste are followed.[8]
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.
Table 2: Spill Kit Components
| Item | Purpose |
| Absorbent Materials | Absorbent pads, pillows, or loose absorbent material to contain the spill.[8] |
| Personal Protective Equipment (PPE) | Full PPE as detailed in Table 1.[8] |
| Cleaning Supplies | Disposable scoops, forceps, and sponges.[8] |
| Waste Disposal Bags | Labeled cytotoxic waste bags.[8] |
| Decontaminating Solution | Appropriate solution for surface decontamination. |
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, put on the full complement of PPE from the spill kit.
-
Contain the Spill: Use absorbent materials to gently cover and contain the spill, working from the outside in.[2]
-
Collect the Waste: Carefully collect all contaminated materials, including any broken glass, using disposable scoops or forceps and place them into the cytotoxic waste bag.[8]
-
Decontaminate the Area: Clean the spill area with a decontaminating solution, followed by alcohol and water.
-
Dispose of all Materials: All items used for cleanup, including PPE, must be disposed of as cytotoxic waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's safety protocols.[2]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure a safe working environment and the responsible management of hazardous cytotoxic waste. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for the most comprehensive information.[9]
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. laurentian.ca [laurentian.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Daunorubicin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Daunorubicin-13C,d3. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination. Daunorubicin is a potent cytotoxic agent, and its isotopically labeled form, this compound, should be handled with the same level of caution. The information herein is compiled to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Hazard Identification and Physical Properties
This compound is a stable isotope-labeled version of Daunorubicin, an antineoplastic chemotherapy agent.[1] The Safety Data Sheet (SDS) classifies it as toxic if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is suspected of causing cancer.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Formal Name | 8S-acetyl-10S-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-13C-d3)-5,12-naphthacenedione | [3] |
| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | [3] |
| Formula Weight | 531.5 g/mol | [4] |
| Appearance | Solid | [2] |
| Storage Temperature | -20°C | [3] |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to protect laboratory personnel from exposure to cytotoxic drugs.[5] The following table summarizes the required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Procedures | Rationale |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[6] | Prevents skin contact and absorption of the cytotoxic agent. Double gloving provides an additional layer of protection. |
| Body Protection | Disposable Gown | Long-sleeved, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[6] | Protects clothing and skin from splashes and spills. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles and a full-face shield when there is a risk of splashing or aerosol generation.[5][7] | Protects eyes and face from accidental splashes of the cytotoxic material. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved respirator is required when handling the powdered form of the drug outside of a containment device or when cleaning up spills.[6][8] | Prevents inhalation of aerosolized drug particles. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before opening, don the appropriate PPE as specified in Table 2 (at a minimum, a lab coat and double gloves).
-
Controlled Unpacking: Open the package in a designated receiving area, preferably within a chemical fume hood or biological safety cabinet to contain any potential airborne particles.
-
Verify and Store: Confirm the product identity and quantity against the order. Immediately transfer the container to a secure, clearly labeled storage location at -20°C.[3]
3.2. Preparation of Solutions
-
Work in a Containment Device: All handling of the solid compound and preparation of solutions must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Don Full PPE: Wear all PPE as outlined in Table 2, including double gloves, a disposable gown, and eye/face protection.
-
Reconstitution: If working with the solid form, carefully add the solvent to the vial to avoid aerosolization. Use a Luer-lock syringe and needle to prevent accidental disconnection.[5]
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
3.3. Experimental Use
-
Maintain Containment: All procedures involving the handling of this compound solutions should be performed within a designated containment area.
-
Prevent Contamination: Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.[9]
-
Safe Handling Techniques: Employ careful techniques to minimize the generation of aerosols. Avoid splashing and use Luer-lock fittings for all connections.[5]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
4.1. Waste Segregation
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a puncture-resistant, labeled sharps container designated for cytotoxic waste.[10]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a clearly labeled, leak-proof, yellow chemotherapy waste bag or container.[11]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
4.2. Decontamination and Cleaning
-
Decontaminate Surfaces: After each use, decontaminate all work surfaces with a suitable cleaning agent, such as a detergent solution followed by a disinfectant.[7]
-
Dispose of Cleaning Materials: All cleaning materials (e.g., wipes, pads) must be disposed of as cytotoxic waste.[7]
4.3. Spill Management
-
Evacuate and Secure: In the event of a spill, immediately evacuate the area and restrict access.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator.[7]
-
Contain and Absorb: Use a chemotherapy spill kit to contain and absorb the spill.[10]
-
Clean and Decontaminate: Clean the spill area with an appropriate deactivating agent, such as sodium hypochlorite, followed by a thorough rinse.[12] All cleanup materials must be disposed of as cytotoxic waste.[9]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. ipservices.care [ipservices.care]
- 8. england.nhs.uk [england.nhs.uk]
- 9. ehs.utoronto.ca [ehs.utoronto.ca]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 12. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
